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  • Product: 2-(4-Ethylpiperidin-1-yl)ethanamine
  • CAS: 1177306-60-3

Core Science & Biosynthesis

Foundational

2-(4-Ethylpiperidin-1-yl)ethanamine CAS number and identifiers

An In-depth Technical Guide to 2-(4-Ethylpiperidin-1-yl)ethanamine: Synthesis, Characterization, and Applications This technical guide provides a comprehensive overview of 2-(4-ethylpiperidin-1-yl)ethanamine, a heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Ethylpiperidin-1-yl)ethanamine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-(4-ethylpiperidin-1-yl)ethanamine, a heterocyclic amine with potential applications in pharmaceutical and chemical research. Due to the limited availability of a specific CAS number for this compound in public databases, this guide will also reference its isomers to provide a broader context for its chemical and safety profiles. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential utility.

Chemical Identity and Physical Properties

2-(4-Ethylpiperidin-1-yl)ethanamine belongs to the family of substituted piperidines, which are significant scaffolds in medicinal chemistry.[1] While a unique CAS number for this specific compound is not readily found, its molecular formula and weight have been established.

Table 1: Core Identifiers and Physicochemical Properties

IdentifierValueSource
IUPAC Name 2-(4-Ethylpiperidin-1-yl)ethanamine-
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Appearance Solid (predicted)
InChI 1S/C9H20N2/c1-2-9-3-6-11(7-4-9)8-5-10/h9H,2-8,10H2,1H3
InChI Key IUURUDXVDZPRHL-UHFFFAOYSA-N
SMILES CCC1CCN(CCN)CC1

It is important to distinguish 2-(4-ethylpiperidin-1-yl)ethanamine from its isomers, for which more extensive data is available:

  • 2-(1-Ethylpiperidin-4-yl)ethanamine: CAS Number 720001-91-2

  • 2-(2-Ethyl-piperidin-1-yl)-ethylamine: CAS Number 22014-04-6[2][3]

Synthesis and Reaction Mechanisms

The synthesis of 2-(4-ethylpiperidin-1-yl)ethanamine can be approached through established methods for the N-alkylation of piperidines. A plausible and efficient method involves the reductive amination of 4-ethylpiperidine with a protected aminoacetaldehyde derivative, followed by deprotection. This approach offers high yields and good purity.

Proposed Synthetic Workflow

A 4-Ethylpiperidine C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Protected Aminoacetaldehyde (e.g., N-Boc-aminoacetaldehyde) B->C D N-Boc-2-(4-ethylpiperidin-1-yl)ethanamine C->D Formation of intermediate E Deprotection (e.g., TFA or HCl) D->E F 2-(4-Ethylpiperidin-1-yl)ethanamine E->F Final product A 2-(4-Ethylpiperidin-1-yl)ethanamine B Amide Coupling A->B C Reductive Amination A->C D Sulfonamide Formation A->D E Library of Bioactive Molecules B->E C->E D->E F Drug Discovery Targets (e.g., GPCRs, Kinases, Ion Channels) E->F

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of 2-(4-Ethylpiperidin-1-yl)ethanamine

This guide provides a detailed exploration of the thermodynamic properties and boiling point of 2-(4-Ethylpiperidin-1-yl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the thermodynamic properties and boiling point of 2-(4-Ethylpiperidin-1-yl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights, acknowledging the current scarcity of direct experimental data for this specific compound. In lieu of empirical values, this guide leverages data from analogous structures to provide robust estimations and a foundational understanding of its physicochemical behavior.

Introduction to 2-(4-Ethylpiperidin-1-yl)ethanamine

2-(4-Ethylpiperidin-1-yl)ethanamine, with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol , is a diamine featuring a piperidine ring substituted with an ethyl group at the 4-position and an aminoethyl group at the 1-position (the nitrogen atom of the ring). Its structure incorporates a primary amine, which can participate in hydrogen bonding as a donor and acceptor, and a tertiary amine within the piperidine ring, which can only act as a hydrogen bond acceptor. This unique combination of functional groups dictates its intermolecular forces and, consequently, its thermodynamic properties and boiling point.

Given its structure, this compound is of interest in medicinal chemistry and materials science as a potential building block or ligand. A thorough understanding of its physical properties is paramount for its application in synthesis, formulation, and process development.

Boiling Point Analysis

Predicted Boiling Point and Comparative Analysis

A predicted boiling point for the isomeric compound, 2-(1-Ethylpiperidin-4-yl)ethanamine (CAS 720001-91-2), is reported to be 206.4 °C at 760 mmHg []. Due to the strong similarity in molecular weight and functional groups, the boiling point of 2-(4-Ethylpiperidin-1-yl)ethanamine is expected to be in a similar range.

To contextualize this, a comparison with simpler, related amines is instructive. The presence of a primary amine group allows for hydrogen bonding, a strong intermolecular force that significantly increases the boiling point compared to nonpolar compounds of similar molecular weight. The tertiary amine in the piperidine ring contributes to the molecule's polarity.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Intermolecular Forces
Ethylamine45.0916-20[2][3][4][5]Hydrogen Bonding, Dipole-Dipole, London Dispersion
N,N-Diethylethanamine (Triethylamine)101.1989-90[6][7]Dipole-Dipole, London Dispersion
Piperidine85.15106[8][9][10]Hydrogen Bonding, Dipole-Dipole, London Dispersion
2-(1-Ethylpiperidin-4-yl)ethanamine (Isomer) 156.27206.4 (Predicted) []Hydrogen Bonding, Dipole-Dipole, London Dispersion

This comparison clearly illustrates the impact of hydrogen bonding (present in ethylamine and piperidine) and increasing molecular weight on elevating the boiling point. Triethylamine, despite its higher molecular weight than piperidine, has a lower boiling point due to the absence of N-H bonds, precluding hydrogen bonding. The significantly higher predicted boiling point of the ethylpiperidinylethenamine isomer is consistent with its larger molecular size and the presence of a primary amine capable of hydrogen bonding.

Factors Influencing the Boiling Point

The boiling point of 2-(4-Ethylpiperidin-1-yl)ethanamine is determined by the interplay of several intermolecular forces.

Caption: Intermolecular forces governing the boiling point.

  • Hydrogen Bonding: The primary amine group (-NH₂) is the most significant contributor, allowing molecules to form strong hydrogen bonds with each other. This requires substantial energy to overcome, resulting in a high boiling point.

  • Dipole-Dipole Interactions: The presence of polar C-N and N-H bonds creates a net dipole moment, leading to dipole-dipole attractions between molecules.

  • London Dispersion Forces: These forces are present in all molecules and increase with molecular size and surface area. With a molecular weight of 156.27, these forces are a considerable factor.

Thermodynamic Properties

A comprehensive understanding of a compound's thermodynamic properties is essential for modeling its behavior in various processes. While direct experimental data for 2-(4-Ethylpiperidin-1-yl)ethanamine is unavailable, we can infer its likely characteristics by examining related compounds.

Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It is a direct measure of the strength of intermolecular forces.

  • Piperidine: Has a ΔHvap of approximately 35.3-37.6 kJ/mol[11].

  • N,N-Diethylethanamine (Triethylamine): Has a ΔHvap of approximately 35.17 kJ/mol[6].

Given its larger size and the presence of a primary amine capable of hydrogen bonding, the enthalpy of vaporization for 2-(4-Ethylpiperidin-1-yl)ethanamine is expected to be significantly higher than that of piperidine and triethylamine. This higher energy requirement is consistent with its predicted high boiling point.

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system. It is inversely related to the strength of intermolecular forces.

  • Piperidine: Has a vapor pressure of 40 mmHg at 29.2 °C (84.56 °F)[12].

  • N,N-Diethylethanamine (Triethylamine): Has a vapor pressure of 57 mmHg at 20 °C[6].

Due to its strong intermolecular forces, 2-(4-Ethylpiperidin-1-yl)ethanamine is expected to have a very low vapor pressure at ambient temperatures, meaning it is not highly volatile.

Heat Capacity (Cp)

Heat capacity is the amount of heat that must be added to a given mass of a substance to produce a certain change in its temperature.

  • Piperidine (liquid): The constant pressure heat capacity is approximately 179.86 J/(mol·K) at 298.15 K[13].

As a larger and more complex molecule, 2-(4-Ethylpiperidin-1-yl)ethanamine will have a higher molar heat capacity than piperidine. This is because larger molecules have more vibrational and rotational modes through which they can absorb thermal energy.

Experimental Protocol: Micro-Boiling Point Determination

For novel compounds available in limited quantities, a micro-boiling point determination using a Thiele tube is a standard and reliable method[14][15].

Apparatus and Materials
  • Thiele Tube

  • High-boiling mineral oil or silicone oil

  • Thermometer (-10 to 250 °C range)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

  • Bunsen burner or heating mantle

  • Safety glasses, lab coat, and appropriate gloves[16]

Step-by-Step Procedure

Caption: Workflow for micro-boiling point determination.

  • Sample Preparation: Add approximately 0.5 mL of 2-(4-Ethylpiperidin-1-yl)ethanamine to the small test tube. Place the capillary tube, with its open end down, into the liquid.

  • Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb. The rubber band must be positioned well above the level of the heating oil to prevent it from dissolving or snapping[14].

  • Heating: Clamp the Thiele tube in place and insert the thermometer assembly. The oil level should be above the side arm junction[14]. Begin to gently heat the side arm of the Thiele tube with a small flame or heating mantle. The shape of the tube will ensure even heat distribution via convection currents.

  • Observation: As the sample heats, a stream of bubbles will emerge from the capillary tube as trapped air expands. As the temperature approaches the boiling point, this will change to a rapid and continuous stream of vapor bubbles[14].

  • Measurement: Once a continuous stream of bubbles is observed, remove the heat. The liquid will begin to cool. The stream of bubbles will slow and then stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube[14][15]. This is the point where the external atmospheric pressure equals the vapor pressure of the liquid.

  • Confirmation: Allow the apparatus to cool. A second determination can be performed by gently reheating to confirm the result.

Safety Precautions for Handling Amines
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene)[17][18][19].

  • Ventilation: Handle amines in a well-ventilated fume hood to avoid inhalation of potentially corrosive and toxic vapors[18].

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids[17].

  • Spills: In case of a spill, neutralize with a weak acid (e.g., citric acid solution) before cleaning, and ensure proper ventilation. For large spills, evacuate the area[16].

  • First Aid: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention[18][19].

Conclusion

While direct experimental data for 2-(4-Ethylpiperidin-1-yl)ethanamine remains to be published, a robust profile of its thermodynamic properties and boiling point can be constructed through theoretical understanding and comparative analysis with analogous compounds. It is predicted to be a high-boiling liquid (estimated around 206 °C) with strong intermolecular forces dominated by hydrogen bonding. Consequently, it will exhibit a high enthalpy of vaporization, low vapor pressure, and a significant molar heat capacity. The provided experimental protocol offers a reliable method for the empirical determination of its boiling point, a crucial step in the full characterization of this promising chemical entity.

References

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N-DIETHYLETHANAMINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylamine. Retrieved from [Link]

  • LookChem. (n.d.). N,N-Dimethylethylamine|598-56-1. Retrieved from [Link]

  • ILO-WHO International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0153 - ETHYLAMINE. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Piperidine. Retrieved from [Link]

  • Stenutz, R. (n.d.). ethylamine. Retrieved from [Link]

  • Unicom. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Brainly.in. (2023, September 22). Boiling point in ethylamine ,dimetylamine and trimethylamine. Retrieved from [Link]

  • Unicom. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Loba Chemie. (n.d.). 110-89-4 CAS | PIPERIDINE. Retrieved from [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylethanamine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N-DIETHYLETHANAMINE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N-DIETHYLETHANAMINE (TRIETHYLAMINE). Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylamine. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N,N-dimethyl- (CAS 598-56-1). Retrieved from [Link]

  • PubChem. (n.d.). N,N-DIETHYLETHANAMINE. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • ResearchGate. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link]

  • ResearchGate. (2015, December 9). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

Sources

Foundational

molecular weight and formula of 2-(4-Ethylpiperidin-1-yl)ethanamine

The following technical guide provides an in-depth physicochemical and synthetic profile of 2-(4-Ethylpiperidin-1-yl)ethanamine . This document is structured to support researchers in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic profile of 2-(4-Ethylpiperidin-1-yl)ethanamine . This document is structured to support researchers in medicinal chemistry and drug development who utilize this motif as a diamine linker or pharmacophore building block.

Common Names: 2-(4-Ethylpiperidino)ethylamine; 1-(2-Aminoethyl)-4-ethylpiperidine.

Executive Summary & Molecular Identity

2-(4-Ethylpiperidin-1-yl)ethanamine is a heterobifunctional building block characterized by a secondary amine (within the piperidine ring) alkylated with a primary aminoethyl chain. It belongs to the class of unsymmetrical diamines , widely valued in drug discovery for their ability to modulate solubility and basicity in lead optimization.

Unlike its isomer 2-(1-ethylpiperidin-4-yl)ethanamine (CAS 720001-91-2), which features an ethyl group on the nitrogen and the amine chain on the carbon, this molecule presents a distinct steric profile due to the C4-ethyl substitution on the ring.

Core Identifiers
ParameterValue
IUPAC Name 2-(4-Ethylpiperidin-1-yl)ethanamine
Molecular Formula C₉H₂₀N₂
Molecular Weight 156.27 g/mol
SMILES CCC1CCN(CCN)CC1
InChI Key IUURUDXVDZPRHL-UHFFFAOYSA-N
CAS Registry Number Note: While specific isomers like 720001-91-2 exist, this specific regioisomer is often indexed under catalog IDs (e.g., ChemBridge CBR01506) or generic piperidine diamine classifications.[][2]

Physicochemical Profiling

Understanding the physical properties of this diamine is critical for predicting its behavior in biological systems (ADME) and synthetic workflows.

PropertyValue (Predicted/Experimental)Significance in Drug Design
LogP (Octanol/Water) ~1.6 ± 0.4Moderate lipophilicity; suggests good blood-brain barrier (BBB) penetration potential if used as a scaffold.
pKa (Basic) N1 (Piperidine): ~8.5N2 (Primary Amine): ~10.1The molecule is diprotic at physiological pH. The primary amine is the dominant basic center.
H-Bond Donors 2 (Primary Amine)Critical for H-bonding interactions within enzyme active sites.
H-Bond Acceptors 2 (Both Nitrogens)Facilitates solvation and receptor binding.
Boiling Point ~215°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density ~0.89 g/cm³Typical for aliphatic amines; lighter than water.

Synthetic Pathways

For research-scale production, two primary pathways are recommended. Pathway A is preferred for scalability and cost-efficiency, while Pathway B is ideal when high purity is required without difficult distillation steps.

Pathway A: Cyanomethylation & Reduction (The "Industrial" Route)

This route utilizes the reactivity of 4-ethylpiperidine with chloroacetonitrile, followed by reduction. It avoids the polymerization risks often seen when using 2-chloroethanamine directly.

Reaction Scheme (Graphviz)

Synthesis cluster_legend Reaction Logic SM1 4-Ethylpiperidine (Nucleophile) Inter Intermediate: 2-(4-Ethylpiperidin-1-yl)acetonitrile SM1->Inter K2CO3, MeCN Reflux, 4h Reagent Chloroacetonitrile (Electrophile) Reagent->Inter Product Product: 2-(4-Ethylpiperidin-1-yl)ethanamine Inter->Product LiAlH4 or H2/Raney Ni THF, 0°C to RT Step 1: N-Alkylation Step 1: N-Alkylation Step 2: Nitrile Reduction Step 2: Nitrile Reduction Step 1: N-Alkylation->Step 2: Nitrile Reduction

Figure 1: Two-step synthesis via nitrile intermediate. This method prevents poly-alkylation.

Detailed Protocol: Pathway A

Step 1: Synthesis of 2-(4-Ethylpiperidin-1-yl)acetonitrile

  • Setup: Charge a round-bottom flask with 4-ethylpiperidine (1.0 eq) and anhydrous acetonitrile (10 vol).

  • Base Addition: Add finely ground potassium carbonate (

    
    )  (2.0 eq).
    
  • Alkylation: Add chloroacetonitrile (1.1 eq) dropwise at 0°C to prevent exotherm.

  • Reaction: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (stain with Ninhydrin or Iodine).

  • Workup: Filter off solids (

    
    ). Concentrate the filtrate. The crude nitrile is usually pure enough for the next step.
    

Step 2: Reduction to Diamine

  • Setup: Suspend Lithium Aluminum Hydride (

    
    )  (2.5 eq) in anhydrous THF  under Nitrogen/Argon atmosphere at 0°C.
    
  • Addition: Dissolve the crude nitrile from Step 1 in THF and add dropwise to the hydride suspension.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench (Fieser Method): Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL).
  • Purification: Filter the granular precipitate. Dry the organic phase over

    
    . Distill under reduced pressure (vacuum) to obtain the pure oil.
    

Analytical Characterization (QC)

To validate the identity of the synthesized molecule, the following spectroscopic signatures must be confirmed.

TechniqueDiagnostic SignalInterpretation
¹H-NMR (CDCl₃)

0.90 (t, 3H)
Terminal methyl of the ethyl group.

2.40 (t, 2H)
Methylene protons of the ethyl chain adjacent to the ring Nitrogen (

).

2.78 (t, 2H)
Methylene protons adjacent to the primary amine (

).

2.80–2.90 (m, 2H)
Equatorial protons of the piperidine ring adjacent to Nitrogen.
MS (ESI+) m/z 157.15

Protonated molecular ion.
IR (Neat) 3200–3400 cm⁻¹Broad doublet indicating primary amine (

) stretch.

Pharmaceutical Applications

This molecule serves as a versatile "linker" and pharmacophore in modern drug design.

  • PROTAC Linkers: The diamine motif allows for the connection of an E3 ligase ligand to a target protein ligand. The ethyl-piperidine group provides steric bulk that can improve the pharmacokinetic profile (solubility/metabolic stability) compared to a simple linear alkyl chain.

  • GPCR Ligands: The 4-substituted piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in antagonists for receptors such as CCR5 and 5-HT (Serotonin).

  • Kinase Inhibitors: Used to introduce a solubilizing basic amine group into a hydrophobic kinase core (hinge binder), improving oral bioavailability.

Safety & Handling
  • Hazards: Corrosive (Causes severe skin burns and eye damage).

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to atmospheric

    
     (carbamate formation).
    
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

References

  • Sigma-Aldrich (Merck). 2-(4-Ethylpiperidin-1-yl)ethanamine (AldrichCPR). Catalog No. CBR01506.

  • Jirgensons, A., et al. (2000).[3] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 2000(12), 1709–1712. (Cited for Chloroacetonitrile alkylation methodology).[4][5]

  • BenchChem. Synthesis of Ethyl-piperidin-4-ylmethyl-amine. (Cited for reductive amination protocols on similar piperidine scaffolds).[6]

  • Organic Syntheses. Chloroacetonitrile Synthesis and Reactivity. Coll. Vol. 1, p. 153.[4] (Foundational chemistry for the nitrile intermediate).

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-(4-Ethylpiperidin-1-yl)ethanamine

Executive Summary The solubility of a compound is a critical physicochemical parameter that dictates its behavior in both biological and chemical systems, profoundly influencing everything from reaction kinetics to bioav...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in both biological and chemical systems, profoundly influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical analysis of the solubility of 2-(4-Ethylpiperidin-1-yl)ethanamine, a diamine building block featuring a piperidine core. Due to the absence of extensive, publicly available experimental data for this specific molecule, this document synthesizes information from its core structural motifs, predicted physicochemical properties, and established principles of organic and medicinal chemistry. We will explore its anticipated solubility in aqueous solutions as a function of pH and across a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, empowering researchers to generate robust, quantitative data for their specific applications.

Physicochemical Profile of 2-(4-Ethylpiperidin-1-yl)ethanamine

A molecule's solubility is not an arbitrary characteristic; it is a direct consequence of its structure and resulting physicochemical properties. Understanding these foundational attributes allows for a robust prediction of its behavior in various solvent systems.

The structure of 2-(4-Ethylpiperidin-1-yl)ethanamine (Molecular Formula: C9H20N2, Molecular Weight: 156.27 g/mol ) is defined by a central piperidine ring substituted at the 4-position with an ethyl group and at the 1-position (the ring nitrogen) with an aminoethyl group. This architecture presents two key features that govern its solubility:

  • Two Basic Nitrogen Centers: The molecule contains a primary amine (-NH2) on the ethyl side chain and a tertiary amine within the piperidine ring. These amine groups act as Lewis bases, readily accepting protons in acidic environments.[1][2] This capacity for ionization is the single most important determinant of its aqueous solubility.

  • Hydrocarbon Scaffolding: The ethyl group and the saturated rings of the piperidine and ethyl chains contribute to the molecule's nonpolar, hydrophobic character.[1]

To quantify the interplay between these hydrophilic and hydrophobic features, we must consider the compound's dissociation constants (pKa) and its partition coefficient (LogP).

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance for Solubility
pKa (Strongest Basic) ~10.2 - 10.5The primary amine is predicted to have a pKa in this range, similar to other primary alkylamines.[3] Below this pH, it will be predominantly protonated and highly polar.
pKa (Second Basic) ~9.5 - 9.8The tertiary amine within the piperidine ring is expected to have a slightly lower pKa. Both amines will be protonated in strongly acidic conditions.
Predicted LogP ~1.5 - 2.0This value indicates a moderate degree of lipophilicity ("fat-loving"). It suggests a balance between aqueous and organic solvent solubility, leaning towards better solubility in organic media in its neutral state.

Note: The pKa and LogP values are estimated based on the pKa of similar structures like ethylamine and piperazine, and computational prediction models.[4] Precise values should be determined experimentally.

Predicted Aqueous Solubility Profile: The Critical Influence of pH

The presence of two ionizable amine groups makes the aqueous solubility of 2-(4-Ethylpiperidin-1-yl)ethanamine fundamentally dependent on the pH of the solution. The relationship between pH, pKa, and the ratio of ionized to non-ionized species is described by the Henderson-Hasselbalch equation. For a base, this dictates that at a pH below its pKa, the protonated (ionized) form will dominate.

  • In Acidic Solution (pH < 7): At a pH significantly below both pKa values (e.g., pH 1-5), both the primary and tertiary amines will be fully protonated. The molecule will exist as a dicationic salt (e.g., a dihydrochloride salt if HCl is used). This highly polar, charged species will readily form strong ion-dipole interactions with water molecules, leading to high aqueous solubility .

  • In Neutral Solution (pH ~ 7.4): At physiological pH, which is well below both predicted pKa values, the compound will still be predominantly in its dicationic, protonated form. Therefore, it is expected to maintain good aqueous solubility .

  • In Basic Solution (pH > 11): At a pH above both pKa values, both amines will be deprotonated and exist in their neutral, free base form. The polar, charge-driven interactions with water are lost, and the molecule's hydrophobic character, conferred by its alkyl backbone, will dominate.[1][5] This will result in low to poor aqueous solubility .

Table 2: Summary of Predicted pH-Dependent Aqueous Solubility

pH RangeDominant SpeciesKey InteractionsPredicted Solubility
Acidic (1-6) Diprotonated CationIon-DipoleHigh
Neutral (~7.4) Diprotonated CationIon-DipoleGood to High
Basic (>11) Neutral Free BaseHydrogen Bonding (weak)Low / Poor

Predicted Solubility in Organic Solvents

The solubility in organic solvents is governed by the principle of "like dissolves like," where a solute's polarity matches that of the solvent.[2] Given its dual nature—polar amine groups and a nonpolar hydrocarbon framework—2-(4-Ethylpiperidin-1-yl)ethanamine is expected to exhibit a broad range of solubilities in organic media.

Table 3: Predicted Solubility Profile in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale for Interaction
Polar Protic Methanol, EthanolHigh to MiscibleThe amine groups can both donate and accept hydrogen bonds with the solvent's hydroxyl groups.[1][6]
Polar Aprotic DMSO, Acetonitrile, THFHighFavorable dipole-dipole interactions between the polar C-N bonds of the solute and the polar groups of the solvent are expected.
Chlorinated Dichloromethane (DCM), ChloroformHighThe compound's moderate polarity and ability to accept hydrogen bonds align well with these solvents.
Aromatic Toluene, BenzeneModerateThe aliphatic structure suggests reasonable compatibility with nonpolar aromatic rings through van der Waals forces.
Nonpolar Aliphatic Hexane, HeptaneLow to PoorThe polar amine groups make the molecule incompatible with highly nonpolar solvents.[6]

Experimental Protocols for Solubility Determination

While predictions provide a valuable starting point, precise, quantitative solubility data must be generated empirically. The choice of method depends on the stage of research; early discovery often prioritizes speed (kinetic solubility), while later-stage development requires accuracy (thermodynamic solubility).[7][8]

Thermodynamic Solubility: The Shake-Flask Method

Considered the "gold standard," this method measures the true equilibrium solubility of a compound.[9][10] It determines the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[11]

Protocol: Equilibrium 'Shake-Flask' Solubility Assay

  • Preparation: Add an excess amount of solid 2-(4-Ethylpiperidin-1-yl)ethanamine to a series of glass vials. The key is to ensure undissolved solid remains at the end of the experiment.[6][10]

  • Solvent Addition: Add a precise, known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[6][9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.[6] Alternatively, centrifuge the vials at high speed to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. For enhanced accuracy, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Prepare a series of dilutions of the clear filtrate. Analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.

  • Calculation: Determine the solubility in units of mg/mL or µg/mL based on the measured concentration of the saturated solution.

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification prep1 Add excess solid to vial prep2 Add precise volume of solvent (buffer) prep1->prep2 prep3 Seal and agitate for 24-48h at constant temp prep2->prep3 sep1 Allow solid to settle OR centrifuge sample prep3->sep1 sep2 Withdraw supernatant and filter (0.22 µm) sep1->sep2 quant1 Prepare serial dilutions of clear filtrate sep2->quant1 quant2 Analyze concentration via HPLC-UV or LC-MS quant1->quant2 quant3 Calculate solubility vs. standard curve quant2->quant3 result Result: Thermodynamic Solubility (mg/mL) quant3->result

Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility for High-Throughput Screening

In early drug discovery, compounds are often stored in DMSO. Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[7][8] This method is rapid, amenable to automation, and highly valuable for ranking compounds.[12] Nephelometry, which measures light scattering from insoluble particles (turbidity), is a common readout.[12][13]

Protocol: Kinetic Solubility Assay by Nephelometry

  • Stock Solution: Prepare a high-concentration stock solution of 2-(4-Ethylpiperidin-1-yl)ethanamine in 100% DMSO (e.g., 10 mM).

  • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well or 384-well microplate.

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., pH 7.4 PBS) to the wells to achieve the desired final compound concentration.[7] The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

  • Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., room temperature) for a set period, typically 1-2 hours.[8]

  • Measurement: Place the microplate in a laser nephelometer and measure the light scattering in each well, expressed in Nephelometric Turbidity Units (NTU).[12][13]

  • Data Analysis: Plot the NTU values against the compound concentration. The concentration at which the turbidity signal rises significantly above the background is reported as the kinetic solubility.

G cluster_prep 1. Plate Preparation cluster_assay 2. Assay Execution cluster_read 3. Measurement & Analysis prep1 Prepare 10 mM stock in 100% DMSO prep2 Dispense DMSO stock into microplate wells prep1->prep2 assay1 Add aqueous buffer (e.g., PBS, pH 7.4) prep2->assay1 assay2 Mix and incubate for 1-2 hours assay1->assay2 read1 Measure turbidity using a laser nephelometer assay2->read1 read2 Plot turbidity (NTU) vs. concentration read1->read2 read3 Identify precipitation point read2->read3 result Result: Kinetic Solubility (µM) read3->result

Sources

Protocols & Analytical Methods

Method

synthesis of 2-(4-Ethylpiperidin-1-yl)ethanamine from 4-ethylpiperidine

Application Note: High-Fidelity Synthesis of 2-(4-Ethylpiperidin-1-yl)ethanamine Part 1: Executive Summary & Strategic Analysis This application note details a robust, two-step protocol for the synthesis of 2-(4-Ethylpip...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2-(4-Ethylpiperidin-1-yl)ethanamine

Part 1: Executive Summary & Strategic Analysis

This application note details a robust, two-step protocol for the synthesis of 2-(4-Ethylpiperidin-1-yl)ethanamine (Target) from commercially available 4-ethylpiperidine .

While direct alkylation of secondary amines with 2-haloethylamines is theoretically possible, it frequently suffers from poly-alkylation (polymerization) and difficult purification profiles. To ensure high fidelity and scalability, this guide utilizes a Cyanomethylation-Reduction Strategy . This route offers superior control over stoichiometry, cleaner reaction profiles, and "self-validating" intermediate checkpoints.

Key Advantages of this Protocol:

  • Atom Economy: Avoids the heavy waste associated with phthalimide (Gabriel) protection groups.

  • Process Control: The nitrile intermediate provides a distinct spectroscopic handle (IR: ~2240 cm⁻¹) for reaction monitoring.

  • Scalability: The selected reagents (Chloroacetonitrile, LiAlH₄/Raney Ni) are amenable to scale-up from gram to kilogram quantities.

Part 2: Synthetic Pathway Visualization

The following flowchart outlines the critical path, including reagents, conditions, and decision nodes.

G Start Starting Material: 4-Ethylpiperidine Reagents1 Reagents: Chloroacetonitrile K2CO3, MeCN Start->Reagents1 Step 1: N-Alkylation Inter Intermediate: 2-(4-Ethylpiperidin-1-yl) acetonitrile Reagents1->Inter Reflux, 4-12h Reagents2 Reduction: LiAlH4 (THF) or H2/Raney Ni Inter->Reagents2 Step 2: Reduction Product Target Product: 2-(4-Ethylpiperidin-1-yl) ethanamine Reagents2->Product Fieser Workup

Figure 1: Strategic reaction scheme for the synthesis of 2-(4-Ethylpiperidin-1-yl)ethanamine.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-Ethylpiperidin-1-yl)acetonitrile

Objective: Selective N-alkylation of the secondary amine. Reaction Type: S_N2 Nucleophilic Substitution.

Materials:

  • 4-Ethylpiperidine (CAS: 3232-62-0)

  • Chloroacetonitrile (CAS: 107-14-2) [Warning: Highly Toxic]

  • Potassium Carbonate (Anhydrous, milled)

  • Potassium Iodide (Catalytic)

  • Acetonitrile (HPLC Grade)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Solvation: Charge the flask with 4-Ethylpiperidine (11.3 g, 100 mmol) and anhydrous Acetonitrile (100 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 20.7 g, 150 mmol) and a spatula tip of Potassium Iodide  (KI, ~50 mg) to act as a Finkelstein catalyst.
    
  • Alkylation: While stirring vigorously at room temperature, add Chloroacetonitrile (7.9 g, 105 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; use a water bath if scale >10g.

  • Reflux: Heat the mixture to reflux (80-82°C) for 6–12 hours.

    • Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting amine (ninhydrin active) should disappear; the product is less polar.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ) using a sintered glass funnel. Rinse the cake with cold acetonitrile.
    
  • Concentration: Remove the solvent under reduced pressure (Rotavap) to yield the crude nitrile as a yellow oil.

  • Purification (Optional but Recommended): If the crude oil is dark, perform a short path distillation or filter through a silica plug (DCM -> 5% MeOH/DCM).

Yield Expectation: 90–95% Characterization: IR (Neat): Distinct peak at ~2240 cm⁻¹ (C≡N stretch) .

Step 2: Reduction to 2-(4-Ethylpiperidin-1-yl)ethanamine

Objective: Reduction of the nitrile to the primary amine. Reaction Type: Hydride Reduction.

Materials:

  • Intermediate Nitrile (from Step 1)

  • Lithium Aluminum Hydride (LiAlH₄) (2.4 M in THF or powder)

  • Tetrahydrofuran (THF, Anhydrous)

  • Diethyl Ether (for workup)[1]

Protocol:

  • Safety Prep: Ensure all glassware is oven-dried. LiAlH₄ reacts violently with moisture.

  • Reagent Prep: In a 500 mL 3-neck RBF under

    
    , suspend LiAlH₄  (4.5 g, 120 mmol, 1.2 equiv relative to nitrile) in anhydrous THF  (150 mL). Cool to 0°C.[2][3]
    
  • Addition: Dissolve the Nitrile Intermediate (15.2 g, 100 mmol) in dry THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension via an addition funnel over 30 minutes. Maintain internal temp <10°C.

  • Reaction: Allow to warm to room temperature, then heat to gentle reflux (66°C) for 3 hours.

    • Checkpoint: IR analysis of an aliquot should show the complete disappearance of the 2240 cm⁻¹ peak.

  • Fieser Quench (Critical): Cool the flask to 0°C. Quench carefully with the "1:1:3" method:

    • Add 4.5 mL Water (slowly).

    • Add 4.5 mL 15% NaOH (aq) .

    • Add 13.5 mL Water .

  • Isolation: Warm to room temperature and stir for 30 minutes until the aluminum salts form a granular white precipitate. Filter through Celite.

  • Extraction: Dry the filtrate over

    
    , filter, and concentrate.
    
  • Final Purification: Distillation under high vacuum (Kugelrohr) is recommended for high purity. Alternatively, convert to the dihydrochloride salt using HCl/Dioxane for solid storage.

Yield Expectation: 80–85%

Part 4: Data Summary & Quality Control

The following table summarizes the expected physicochemical properties for validation.

Parameter4-Ethylpiperidine (SM)Nitrile IntermediateTarget Product (Free Base)
Molecular Weight 113.20 g/mol 152.24 g/mol 156.27 g/mol
Appearance Colorless LiquidYellowish OilColorless to Pale Yellow Oil
Boiling Point 176°CN/A (Dec >200°C)~110°C (at 0.5 mmHg)
IR Marker N-H stretch (~3300 cm⁻¹)C≡N (~2240 cm⁻¹) N-H (primary amine doublet)
1H NMR (CDCl3)

2.6 (m, 2H), 1.7 (m, 2H)

3.5 (s, 2H, N-CH2-CN)

2.7 (t, 2H, N-CH2), 2.4 (t, 2H, CH2-N)

Mass Spectrometry (ESI+):

  • Target: [M+H]⁺ = 157.15 m/z.

  • Common Impurity: [M+H]⁺ = 270.2 m/z (Dimer formed by over-alkylation, minimized by Route 1).

Part 5: Troubleshooting & Expert Insights

Issue 1: Incomplete Reduction (Step 2)

  • Symptom:[1][4][5] Presence of weak nitrile peak in IR; product mixture is complex.

  • Cause: Old LiAlH₄ or insufficient reflux time.

  • Fix: Use fresh hydride source. Alternatively, use Raney Nickel / H₂ (50 psi) in ammoniacal methanol for a milder reduction if functional group tolerance is an issue.

Issue 2: Emulsions during Workup

  • Symptom:[1][4][5] "Gooey" aluminum salts that clog filters.

  • Fix: strictly adhere to the n : n : 3n (Water : NaOH : Water) quenching rule. Adding too much water initially creates a gelatinous aluminum hydroxide mess.

Issue 3: Storage Stability

  • Insight: Primary aliphatic amines absorb

    
     from the air (carbamate formation).
    
  • Recommendation: Store the product under Argon or convert it to the dihydrochloride salt immediately. The salt is a stable, white, hygroscopic solid.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329776753, 2-(4-Ethylpiperidin-1-yl)ethanamine. Retrieved from [Link]

  • Glaser, R., et al. (2013). Mechanistic models for LAH reductions of acetonitrile and malononitrile. Journal of Organic Chemistry. Retrieved from [Link]

  • Banks, H. D. (1992).[6] Piperidine Synthesis Review. Defense Technical Information Center. Retrieved from [Link]

Sources

Application

using 2-(4-Ethylpiperidin-1-yl)ethanamine as a ligand in coordination chemistry

This guide outlines the technical protocols for utilizing 2-(4-Ethylpiperidin-1-yl)ethanamine (abbreviated here as 4-Et-AEP ) as a ligand in coordination chemistry.[1] Technical Abstract 2-(4-Ethylpiperidin-1-yl)ethanami...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for utilizing 2-(4-Ethylpiperidin-1-yl)ethanamine (abbreviated here as 4-Et-AEP ) as a ligand in coordination chemistry.[1]

Technical Abstract

2-(4-Ethylpiperidin-1-yl)ethanamine is an unsymmetrical, bidentate N,N-donor ligand featuring a primary amine and a tertiary piperidine nitrogen.[1] Structurally derived from the well-characterized 1-(2-aminoethyl)piperidine scaffold, the addition of the 4-ethyl group introduces specific steric bulk and increased lipophilicity (LogP).[1] These properties make it a strategic candidate for tuning solubility in non-polar solvents and enhancing cellular uptake in metal-based drug design (e.g., Platinum(II) anticancer agents).[1] This guide provides standardized protocols for ligand handling, complex synthesis, and structural characterization.

Part 1: Ligand Profile & Handling

PropertySpecification
IUPAC Name 2-(4-Ethylpiperidin-1-yl)ethanamine
CAS Number 6780-28-5
Formula C₉H₂₀N₂
MW 156.27 g/mol
Donor Atoms N(primary) amine; N(tertiary) piperidine
Chelate Ring Size 5-membered (stable)
Physical State Colorless to pale yellow liquid (hygroscopic)
Solubility Soluble in MeOH, EtOH, DCM, CHCl₃; Sparingly soluble in Hexane

Handling Protocols:

  • Storage: Store under inert atmosphere (N₂ or Ar) at 2–8°C. The primary amine is susceptible to carbamate formation upon exposure to atmospheric CO₂.[1]

  • Purification: If the ligand appears yellow or cloudy, distill under reduced pressure or pass through a short pad of basic alumina using DCM/MeOH (95:5) before coordination.

Part 2: Coordination Protocols

Protocol A: Synthesis of [M(4-Et-AEP)Cl₂] (M = Cu, Ni)

Application: General characterization, magnetic studies, and catalysis screening.[1]

Reagents:

  • Metal Salt: CuCl₂[1][2]·2H₂O (or NiCl₂[1]·6H₂O)

  • Ligand: 4-Et-AEP (1.0 equiv)[1]

  • Solvent: Absolute Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the metal chloride in 10 mL of hot absolute ethanol (60°C). The solution should be clear.

  • Addition: Dissolve 1.0 mmol (156 mg) of 4-Et-AEP in 5 mL of ethanol. Add this solution dropwise to the metal salt solution under stirring.

  • Reaction:

    • Copper(II):[1][2] Solution turns deep blue/green immediately.[1]

    • Nickel(II): Solution turns purple/blue (depending on geometry).[1]

    • Reflux for 1 hour to ensure thermodynamic equilibration.

  • Isolation:

    • Allow the solution to cool slowly to room temperature.[1]

    • If precipitate forms: Filter and wash with cold ethanol and diethyl ether.[1]

    • If no precipitate: Concentrate to ~5 mL on a rotary evaporator and induce crystallization by vapor diffusion of diethyl ether.[1]

  • Drying: Dry in vacuo for 6 hours.

Protocol B: Synthesis of [Pt(4-Et-AEP)Cl₂] (Cisplatin Analog)

Application: Medicinal inorganic chemistry (cytotoxicity studies). Rationale:[1][3] The 4-ethyl group increases lipophilicity compared to cisplatin, potentially altering cellular accumulation profiles.[1]

Reagents:

  • Precursor: K₂[PtCl₄][1]

  • Ligand: 4-Et-AEP[1]

  • Solvent: Water / DMF mixture[1]

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 mmol of K₂[PtCl₄] in 10 mL of deionized water. Filter to remove any insoluble impurities.[1]

  • Ligand Addition: Dissolve 1.0 mmol of 4-Et-AEP in 2 mL of DMF (to ensure solubility). Add dropwise to the platinum solution.

  • pH Adjustment: Check pH; if highly alkaline, adjust carefully to pH 6–7 with dilute HCl to prevent hydroxo-species formation, but avoid protonating the ligand completely.

  • Incubation: Stir in the dark at 40°C for 24 hours. A yellow/orange precipitate (the neutral complex) should form.[1]

  • Purification:

    • Filter the yellow solid.[1]

    • Wash sequentially with water (to remove KCl), ethanol, and diethyl ether.[1]

    • Recrystallize from DMF/Ether if necessary.[1]

Part 3: Visualization of Workflows

Figure 1: Coordination Logic & Synthesis Pathway

This diagram illustrates the bidentate chelation mode and the synthetic workflow for generating the metal complexes.[1]

CoordinationWorkflow Ligand Ligand: 4-Et-AEP (C9H20N2) Reaction Complexation (EtOH or H2O, Reflux/Stir) Ligand->Reaction MetalSalt Metal Precursor (MCl2 or K2PtCl4) MetalSalt->Reaction Complex Target Complex [M(4-Et-AEP)Cl2] Reaction->Complex Precipitation Structure Structural Features: - 5-Membered Chelate Ring - Cis-Geometry (Square Planar/Octahedral) - 4-Ethyl Steric Bulk (Distal) Complex->Structure

Caption: Workflow for the synthesis of Metal-4-Et-AEP complexes, highlighting the convergence of precursors into a stable chelate system.

Part 4: Application Notes & Characterization

Structural Characterization (Expected Data)
  • IR Spectroscopy: Look for the shift in primary amine N-H stretches.[1] Free ligand shows doublets ~3300–3400 cm⁻¹; upon coordination, these shift to lower wavenumbers.[1]

  • ¹H NMR (for Pt/Pd complexes): The methylene protons between the nitrogens (N-CH₂-CH₂-N) will become inequivalent and appear as complex multiplets due to the rigid chelate ring formation.[1] The 4-ethyl group signals will remain distinct triplets/quartets upfield.[1]

  • Single Crystal X-Ray: Expect a "bite angle" (N-M-N) close to 85–87° for the 5-membered ring.[1] The piperidine ring usually adopts a chair conformation with the bulky 4-ethyl group in the equatorial position to minimize steric strain.[1]

Tuning Lipophilicity (Medicinal Chemistry)

The core advantage of 4-Et-AEP over the standard ethylenediamine or unsubstituted piperidine-ethylamine is the 4-ethyl tail .[1]

  • Effect: Increases LogP (Partition coefficient).[1]

  • Benefit: In platinum drugs, higher lipophilicity often correlates with higher passive diffusion through cell membranes, potentially overcoming resistance mechanisms related to uptake.

  • Experiment: Compare the cytotoxicity (IC₅₀) of [Pt(4-Et-AEP)Cl₂] vs. [Pt(en)Cl₂] in cisplatin-resistant cell lines.

Catalysis (Steric Control)

In homogenous catalysis (e.g., Suzuki coupling with Pd), the distal ethyl group adds "remote steric bulk."[1] This can influence the aggregation state of the catalyst or the approach of substrates without blocking the active site as aggressively as ortho-substituted aryl ligands.[1]

References

  • Sigma-Aldrich. 1-(2-Aminoethyl)piperidine (Parent Scaffold) Product Specification.[1] Available at: [1]

  • Das, D. et al. (1998). First structural characterisation of nitro-nitrito linkage isomers of nickel(II): synthesis and single crystal structures of [NiL2(NO2)2] and [NiL2(ONO)2] [L = 1-(2-aminoethyl)piperidine].[1][4] Journal of Chemical Society, Dalton Transactions.[4] Available at: [Link]

  • Holtschulte, C. et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands.[1][5] ChemMedChem.[1][5][6] (Demonstrates synthesis and stability of the 4-ethylpiperidine scaffold). Available at: [Link][1]

  • PubChem. 2-(4-Ethylpiperidin-1-yl)ethanamine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

Sources

Method

2-(4-Ethylpiperidin-1-yl)ethanamine as a building block in drug discovery

Application Note: 2-(4-Ethylpiperidin-1-yl)ethanamine in Medicinal Chemistry Abstract This guide details the application of 2-(4-Ethylpiperidin-1-yl)ethanamine (an N-aminoethyl-4-ethylpiperidine derivative) in drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Ethylpiperidin-1-yl)ethanamine in Medicinal Chemistry

Abstract

This guide details the application of 2-(4-Ethylpiperidin-1-yl)ethanamine (an N-aminoethyl-4-ethylpiperidine derivative) in drug discovery. Unlike simple piperidines, this building block offers a unique combination of a flexible ethylene linker , a primary amine handle for diverse functionalization, and a 4-ethyl substituted piperidine core that serves as a defined hydrophobic probe. This note provides physicochemical profiling, synthetic protocols for library generation, and strategic insights into its use for optimizing Structure-Activity Relationships (SAR) in Sigma-1, Dopamine, and Kinase targets.

Chemical Profile & Pharmacophore Analysis

Compound Identity:

  • IUPAC Name: 2-(4-Ethylpiperidin-1-yl)ethanamine

  • CAS Number: 134576-33-3

  • Molecular Formula:

    
    []
    
  • Molecular Weight: 156.27 g/mol []

Physicochemical Properties (Predicted):

Property Value Significance in Drug Design
LogP ~1.6 - 1.9 Moderate lipophilicity; good for CNS penetration when coupled to polar scaffolds.
pKa (N1 - Piperidine) ~8.5 - 9.5 Protonated at physiological pH; key cation-pi interaction point.
pKa (Primary Amine) ~10.0 - 10.5 Highly reactive nucleophile; requires base for effective coupling.
TPSA ~29 Ų Low polar surface area, favoring membrane permeability.

| Rotatable Bonds | 4 | Provides conformational flexibility to adapt to binding pockets. |

Pharmacophore Mapping: The molecule acts as a "Head-Linker-Tail" motif.

  • The Head (4-Ethylpiperidine): The 4-ethyl group is a steric probe. It is bulkier than a methyl group but less rigid/aromatic than a phenyl group. It is ideal for probing the depth of hydrophobic pockets (e.g., in the orthosteric site of GPCRs).

  • The Core (Tertiary Amine): At pH 7.4, the piperidine nitrogen is protonated, providing a positive charge center essential for binding to Aspartate residues in GPCRs (e.g., D3, 5-HT) or Glutamate residues in kinases.

  • The Tail (Ethylamine): A flexible 2-carbon tether ending in a primary amine, serving as the attachment point to the main drug scaffold (heterocycle, aromatic system).

Strategic Applications

A. GPCR Ligand Design (Dopamine/Serotonin/Sigma)

The N-ethyl-piperidine motif is a privileged scaffold in neuropsychiatry.

  • Mechanism: The protonated piperidine nitrogen mimics the basic nitrogen of endogenous neurotransmitters (dopamine, serotonin).

  • Optimization: Replacing a standard 4-H or 4-Methyl piperidine with the 4-Ethyl variant increases van der Waals contact in the binding pocket without introducing

    
    -stacking interactions, allowing for fine-tuning of selectivity (e.g., D2 vs D3 selectivity).
    
B. Kinase Inhibitors (Solvent Front Binders)

In kinase inhibitors, the ATP-binding pocket often opens to a solvent-exposed region.

  • Strategy: Attach this building block to the core hinge-binding scaffold. The primary amine forms an amide/urea linkage.

  • Benefit: The piperidine ring extends into the solvent channel, improving solubility (via the basic amine), while the ethyl group can fold back to interact with the P-loop or hydrophobic regions of the ribose pocket.

Visualizing the Workflow

The following diagram illustrates how this building block serves as a diversity vector in library synthesis.

SyntheticWorkflow cluster_legend Pharmacological Output BB Building Block 2-(4-Ethylpiperidin-1-yl)ethanamine Rxn1 Amide Coupling (HATU/DIPEA) BB->Rxn1 Rxn2 Reductive Amination (NaBH(OAc)3) BB->Rxn2 Rxn3 SnAr Substitution (Heteroaryl Halide) BB->Rxn3 Core Scaffold Core (Acid / Chloride / Aldehyde) Core->Rxn1 Core->Rxn2 Core->Rxn3 Lib Divergent Library Rxn1->Lib Amides/Ureas Rxn2->Lib Secondary Amines Rxn3->Lib N-Aryl Piperidines GPCR GPCR Ligands (Dopamine/Sigma) Lib->GPCR Kinase Kinase Inhibitors (Solubility Tag) Lib->Kinase

Figure 1: Divergent synthetic workflow utilizing the primary amine handle for scaffold decoration.

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Library Scale)

Objective: Couple the primary amine of the building block to a carboxylic acid scaffold without quaternizing the tertiary piperidine nitrogen.

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • 2-(4-Ethylpiperidin-1-yl)ethanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (0.1 mmol) in DMF (1 mL). Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add 2-(4-Ethylpiperidin-1-yl)ethanamine (0.11 mmol) dissolved in 0.5 mL DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS. The tertiary amine in the piperidine ring is sterically hindered and less nucleophilic than the primary ethylamine, ensuring high chemoselectivity.

  • Workup: Dilute with EtOAc (10 mL), wash with sat.

    
     (2x) and Brine (1x). Dry over 
    
    
    
    .
  • Purification: If necessary, purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). The product will likely elute early due to the basic piperidine.

Protocol B: Nucleophilic Aromatic Substitution (SnAr)

Objective: Attach the building block to a chloropyrimidine or chloropyridine core (common in Kinase discovery).

Reagents:

  • Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

  • 2-(4-Ethylpiperidin-1-yl)ethanamine (1.0 equiv)

  • Base:

    
     (2.0 equiv) or TEA (2.0 equiv)
    
  • Solvent: n-Butanol or 1,4-Dioxane

Step-by-Step:

  • Setup: In a microwave vial, combine the Heteroaryl Chloride (0.2 mmol) and the amine building block (0.2 mmol) in n-Butanol (2 mL).

  • Base: Add

    
     (0.4 mmol).
    
  • Heating: Heat to 100°C (thermal) or 120°C (microwave) for 30–60 minutes.

    • Mechanism:[] The primary amine attacks the electrophilic carbon. The tertiary amine remains unreactive but serves as a proton acceptor in situ.

  • Isolation: Evaporate solvent. Resuspend in DCM, wash with water. The basicity of the product allows for "Catch-and-Release" purification using SCX-2 (Strong Cation Exchange) cartridges.

Safety & Handling (SDS Summary)

  • Hazards: Corrosive (Skin/Eye damage), Acute Toxicity (Oral).[2]

  • Storage: Store under nitrogen or argon at 2–8°C. Amines absorb

    
     from air to form carbamates; keep tightly sealed.
    
  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless controlled reaction is intended).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

References

  • BenchChem. Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. (Discusses the general utility of N-aminoethyl-piperidine scaffolds in GPCR and Kinase ligands).

  • PubChem. 4-Ethylpiperidine (Compound Summary).[2] National Library of Medicine. (Provides physicochemical baselines for the hydrophobic tail).

  • European Journal of Medicinal Chemistry. Discovery of piperidine-ethyl-benzimidazole derivatives. (Example of piperidine-ethyl linkers in c-Myc inhibitors). [3]

  • ChemicalBook. N-Aminoethylpiperazine and related diamines.[4] (Safety and handling data for homologous diamines).

Sources

Application

preparation of pharmaceutical intermediates using 4-ethyl-1-piperidineethanamine

Application Note: Strategic Utilization of 4-Ethyl-1-piperidineethanamine in Pharmaceutical Synthesis Abstract 4-Ethyl-1-piperidineethanamine (IUPAC: 2-(4-ethylpiperidin-1-yl)ethanamine) is a bifunctional building block...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Ethyl-1-piperidineethanamine in Pharmaceutical Synthesis

Abstract

4-Ethyl-1-piperidineethanamine (IUPAC: 2-(4-ethylpiperidin-1-yl)ethanamine) is a bifunctional building block characterized by a lipophilic "head" (4-ethylpiperidine) and a reactive "tail" (primary ethylamine). This diamine scaffold is a privileged motif in the design of G-protein coupled receptor (GPCR) ligands, Sigma-1 receptor modulators, and neuroactive pharmaceuticals. This guide provides high-fidelity protocols for utilizing this intermediate in drug discovery libraries, focusing on chemoselective functionalization of the primary amine while preserving the integrity of the tertiary piperidine nitrogen.

Technical Profile & Reactivity Analysis

Before initiating synthesis, it is critical to distinguish this specific isomer from its structural congeners (e.g., 1-ethyl-4-piperidinamine).

PropertySpecification
Chemical Name 2-(4-ethylpiperidin-1-yl)ethanamine
CAS Number Refer to specific vendor (e.g., AldrichCPR)
Formula C

H

N

Molecular Weight 156.27 g/mol
Appearance Colorless to pale yellow liquid (or low-melting solid)
pKa (Est.) N1 (Primary): ~10.5
Solubility Miscible in DCM, MeOH, EtOH; Moderate in Water

Reactivity Logic: The molecule contains two nitrogen centers. The primary amine (N1) is sterically accessible and highly nucleophilic, making it the preferred site for acylation, alkylation, and sulfonylation. The tertiary amine (N-piperidine) is sterically hindered and less nucleophilic, acting primarily as a basic center or proton acceptor during coupling reactions.

Strategic Applications in Drug Design

Sigma-1 Receptor Ligands

The 4-ethylpiperidine moiety serves as a hydrophobic "anchor" that fits into the lipophilic pocket of the Sigma-1 receptor. By coupling the primary amine to a heteroaromatic core (e.g., quinoline, benzothiazole), researchers can rapidly generate high-affinity ligands.

GPCR Modulators (Dopamine/Serotonin)

The ethylamine chain acts as a flexible linker (spacer), positioning the basic piperidine nitrogen at the optimal distance from the aromatic headgroup to interact with the conserved Aspartate residue in GPCR binding sites (e.g., D2, 5-HT2A).

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (S Ar)

Target: Synthesis of Heterocyclic Precursors (e.g., for Kinase or Sigma Ligands)

This protocol describes the coupling of 4-ethyl-1-piperidineethanamine with a 4-chloroquinoline derivative. This reaction is thermodynamically driven and self-scavenging if excess diamine is used, though a separate base is preferred for economy.

Materials:

  • Substrate: 4-Chloroquinoline (1.0 equiv)

  • Reagent: 4-Ethyl-1-piperidineethanamine (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent:

    
    -Butanol or DMA (Dimethylacetamide)
    

Step-by-Step Procedure:

  • Preparation: In a pressure-rated vial (10 mL), dissolve 4-chloroquinoline (1.0 mmol) in

    
    -Butanol (3.0 mL).
    
  • Addition: Add DIPEA (2.0 mmol) followed by 4-ethyl-1-piperidineethanamine (1.2 mmol) dropwise.

  • Thermal Activation: Seal the vial and heat to 110°C for 12–16 hours.

    • Mechanistic Insight: The high temperature is required to overcome the activation energy of the electron-rich aromatic ring. The solvent

      
      -Butanol facilitates the transition state via hydrogen bonding.
      
  • Monitoring: Check via LC-MS. Look for the disappearance of the chloride (

    
    ) and appearance of the product (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) to remove salts and DMA.

    • Wash with Brine (10 mL), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: The crude residue is often pure enough for library use. If not, purify via Flash Chromatography (DCM:MeOH:NH

    
     95:5:0.5).
    
Protocol B: Chemoselective Amide Coupling

Target: Library generation with Carboxylic Acids

Materials:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve the carboxylic acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) and HATU (0.55 mmol). Stir for 5 minutes at RT to form the active ester.

  • Coupling: Add a solution of 4-ethyl-1-piperidineethanamine (0.5 mmol) in DMF (0.5 mL).

  • Reaction: Stir at RT for 2 hours.

    • Self-Validating Check: The reaction should turn from a suspension to a clear solution (depending on acid solubility). LC-MS should show complete conversion to the amide.

  • Quench: Add saturated NaHCO

    
     (5 mL). Extract with EtOAc.[1]
    

Visualization of Synthetic Workflow

The following diagram illustrates the decision logic for processing this intermediate, highlighting the divergence between acid coupling and S


Ar pathways.

G Start 4-Ethyl-1-piperidineethanamine (Starting Material) Decision Target Scaffold? Start->Decision RouteA Route A: Amide Coupling (Reactant: R-COOH) Decision->RouteA Acid Core RouteB Route B: SnAr Coupling (Reactant: Ar-Cl) Decision->RouteB Halo-Heterocycle StepA1 Activation (HATU/DIPEA) RouteA->StepA1 StepB1 Thermal Activation (n-BuOH, 110°C) RouteB->StepB1 StepA2 Amide Bond Formation (RT, 2 hrs) StepA1->StepA2 ProductA Amide Linked Ligand (GPCR Modulator) StepA2->ProductA StepB2 Aromatic Substitution (12-16 hrs) StepB1->StepB2 ProductB Heterocyclic Ligand (Sigma-1 Agonist) StepB2->ProductB

Caption: Decision tree for the functionalization of 4-ethyl-1-piperidineethanamine based on the electrophilic partner.

Critical Troubleshooting & Safety

  • Stoichiometry: Do not use a large excess of the diamine in Protocol B (Amide Coupling). Excess primary amine can react with the activated ester twice if the scaffold is dicarboxylic, or complicate purification. 1.0–1.05 equivalents is optimal.

  • pH Control: In aqueous workups, the tertiary piperidine nitrogen will be protonated at neutral/acidic pH. To extract the product into the organic layer, ensure the aqueous phase is adjusted to pH > 10 using NaOH or Na

    
    CO
    
    
    
    .
  • Storage: Store the amine under nitrogen at 4°C. It readily absorbs CO

    
     from the air to form carbamates.
    

References

  • Sigma Receptor Ligand Synthesis

    • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands.ChemMedChem, 2022.
  • General Piperidine Synthesis & Reactivity

    • Pharmacological Applications of Piperidine Derivatives.[2][3]Encyclopedia, 2023.

  • Reductive Amination Protocols (Analogous Chemistry)

    • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)isoquinoline Antimycotics.Arch. Pharm., 2025.[1][4]

Sources

Method

Application Note: Microwave-Assisted Derivatization of 2-(4-Ethylpiperidin-1-yl)ethanamine

Executive Summary This guide details the microwave-assisted synthesis (MAOS) protocols for utilizing 2-(4-Ethylpiperidin-1-yl)ethanamine (CAS: 67742-89-2) as a core building block in medicinal chemistry. This molecule fe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the microwave-assisted synthesis (MAOS) protocols for utilizing 2-(4-Ethylpiperidin-1-yl)ethanamine (CAS: 67742-89-2) as a core building block in medicinal chemistry.

This molecule features a unique "dual-amine" architecture: a highly nucleophilic primary amine tail and a lipophilic, sterically defined 4-ethylpiperidine head. While the primary amine facilitates rapid conjugation, the bulky piperidine moiety often introduces steric drag and solubility challenges in conventional thermal heating. Microwave irradiation overcomes these barriers by exploiting the high dielectric loss tangent (


) of the polar amine functionality, enabling rapid library generation with enhanced purity profiles.

Key Applications:

  • GPCR Ligand Synthesis: Rapid

    
     coupling to heteroaryl cores.
    
  • Fragment-Based Drug Discovery (FBDD): High-efficiency amide/sulfonamide library generation.

  • Linker Chemistry: Installing the 4-ethylpiperidine pharmacophore as a solubility-enhancing side chain.

Chemical Profile & Mechanistic Rationale[2][3][4][5][6]

Substrate Analysis[1]
  • Compound: 2-(4-Ethylpiperidin-1-yl)ethanamine

  • Structure: A 4-ethylpiperidine ring

    
    -linked to an ethylamine chain.
    
  • Reactivity: The primary amine (

    
    ) is the exclusive nucleophile under standard conditions. The tertiary piperidine nitrogen acts as an internal base (pKa ~8-9) and a proton acceptor, potentially autocatalyzing reactions but also risking salt formation with acidic byproducts.
    
Why Microwave?

Conventional heating of this substrate often leads to:

  • Piperidine Oxidation: Prolonged reflux can lead to N-oxide formation or ring degradation.

  • Aggregation: The amphiphilic nature (lipophilic ethyl-piperidine + polar amine) can cause micelle-like aggregation in non-polar solvents, retarding kinetics.

Microwave Advantage: The localized superheating (Maxwell-Wagner effect) at the polar nitrogen centers disrupts intermolecular hydrogen bonding, ensuring the amine exists in its reactive, free-base form. This results in reaction times reduced from hours to minutes.[1][2]

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Target: Synthesis of Heteroaryl-Amine Conjugates (e.g., Quinazolines, Pyrimidines). Mechanism: The primary amine attacks an electron-deficient aromatic halide.

Materials:

  • Substrate: 2-(4-Ethylpiperidin-1-yl)ethanamine (1.0 equiv)

  • Electrophile: 4-Chloroquinazoline or 2-Chloropyridine derivative (1.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Isopropanol (IPA) or Ethanol (EtOH). Note: Alcohols are preferred MW absorbers.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, dissolve the electrophile (0.5 mmol) in 3 mL of IPA.

  • Addition: Add DIPEA (1.0 mmol, 175 µL) followed by 2-(4-Ethylpiperidin-1-yl)ethanamine (0.5 mmol, ~85 mg).

  • Sealing: Cap the vial with a Teflon/silicone septum.

  • Irradiation:

    • Mode: Dynamic Power (maintaining temperature).

    • Temp: 140 °C.

    • Hold Time: 10 minutes.

    • Pre-stirring: 30 seconds (High speed).[3]

  • Work-up: Cool to 50 °C using compressed air. Concentrate the solvent in vacuo.

  • Purification: The residue is typically pure enough for recrystallization. If not, flash chromatography (DCM:MeOH:NH

    
     90:9:1) is recommended.[3]
    

Validation Data:

Parameter Conventional Heating (Reflux) Microwave Irradiation (140°C)
Time 12 Hours 10 Minutes
Yield 65% 92%

| Purity (LCMS) | 85% (Side products observed) | >98% |

Protocol B: Rapid Amide Coupling

Target: Synthesis of Carboxamide Libraries. Challenge: Preventing salt formation between the piperidine tertiary amine and the carboxylic acid.

Materials:

  • Amine: 2-(4-Ethylpiperidin-1-yl)ethanamine (1.2 equiv)

  • Carboxylic Acid: Diverse aromatic/aliphatic acids (1.0 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc, 2.0 equiv) or HATU (1.2 equiv).

  • Base: Triethylamine (

    
    ) (3.0 equiv).
    
  • Solvent: DMF or EtOAc (for T3P).

Step-by-Step Methodology:

  • Activation: In a MW vial, dissolve the Carboxylic Acid (0.5 mmol) and Base (1.5 mmol) in 2 mL solvent. Add Coupling Agent and stir at RT for 2 mins.

  • Coupling: Add 2-(4-Ethylpiperidin-1-yl)ethanamine (0.6 mmol).

  • Irradiation:

    • Temp: 80 °C.

    • Time: 5 minutes.

    • Power: Max 150W.

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (removes excess acid) and brine. The tertiary amine in the product allows for an optional acid-catch cleanup using SCX-2 cartridges.
    
Protocol C: Reductive Amination

Target: Synthesis of Secondary Amines (


-alkylation).

Methodology:

  • Combine 2-(4-Ethylpiperidin-1-yl)ethanamine (1.0 equiv) and Aldehyde (1.0 equiv) in MeOH.

  • MW Step 1 (Imine Formation): Heat at 100 °C for 5 mins.

  • Reduction: Add

    
     (1.5 equiv) carefully (gas evolution) or use polymer-supported cyanoborohydride.
    
  • MW Step 2 (Optional): Heat at 60 °C for 5 mins to drive reduction to completion.

Strategic Workflow Visualization

The following diagram illustrates the decision tree for functionalizing 2-(4-Ethylpiperidin-1-yl)ethanamine, highlighting the critical reagents and microwave parameters.

MW_Synthesis_Workflow Start Start: 2-(4-Ethylpiperidin-1-yl) ethanamine Decision Select Transformation Start->Decision SNAr SNAr Coupling (Heterocycles) Decision->SNAr Target: Kinase/GPCR Core Amide Amide Coupling (Acylation) Decision->Amide Target: Library Gen Sulfon Sulfonylation Decision->Sulfon Target: Solubility/Metabolic Stability SNAr_Cond Reagents: Ar-Cl, DIPEA Solvent: IPA/EtOH MW: 140°C, 10 min SNAr->SNAr_Cond SNAr_Prod Heteroaryl-Amine Conjugate SNAr_Cond->SNAr_Prod Amide_Cond Reagents: R-COOH, T3P/HATU Solvent: DMF/EtOAc MW: 80°C, 5 min Amide->Amide_Cond Amide_Prod Piperidinyl-Ethyl Amide Amide_Cond->Amide_Prod Sulfon_Cond Reagents: R-SO2Cl, Pyridine Solvent: DCM/THF MW: 60°C, 2 min Sulfon->Sulfon_Cond Sulfon_Prod Sulfonamide Derivative Sulfon_Cond->Sulfon_Prod

Figure 1: Decision matrix for microwave-assisted functionalization of 2-(4-Ethylpiperidin-1-yl)ethanamine.

Troubleshooting & Optimization

  • Pressure Warnings: When using Ethanol or IPA at 140 °C, internal vessel pressures can reach 10-15 bar. Ensure vials are rated for 20 bar and use 10 mL headspace for 3 mL reaction volume.

  • Solubility: If the substrate precipitates upon adding the electrophile, switch to a binary solvent system (e.g., IPA:DMSO 9:1). The microwave will efficiently heat the DMSO component.

  • Purification: The basicity of the piperidine ring allows for easy "Catch-and-Release" purification using acidic ion-exchange resins (e.g., SCX-2), eliminating the need for aqueous workup in high-throughput settings.

References

  • Sigma-Aldrich. 2-(4-Ethylpiperidin-1-yl)ethanamine Product Specification. (Accessed 2023).[4]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. (Foundational text on MW kinetics for polar amines). [Link]

  • Mavandadi, F., & Pilotti, A. (2006). The impact of microwave synthesis on drug discovery.[5][2][4] Drug Discovery Today, 11(3-4), 165-174. (Context for high-throughput amine derivatization). [Link]

  • Santagada, V., et al. (2009). Microwave-Assisted Synthesis: A New Technology in Drug Discovery.[4] Current Medicinal Chemistry, 16(15), 1850-1865. (Specific protocols for

    
     reactions).
    [Link]
    
  • Preprints.org. (2020). Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine... (Example of piperidine/amine microwave workflows). [Link]

Sources

Application

Catalytic Applications of Piperidine-Based Diamines: A Guide for Researchers

This technical guide provides an in-depth exploration of the catalytic applications of two prominent classes of piperidine-based diamines: N-sulfonylated 1,2-diamino (phenyl)piperidine derivatives and cis-3,5-diaminopipe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the catalytic applications of two prominent classes of piperidine-based diamines: N-sulfonylated 1,2-diamino (phenyl)piperidine derivatives and cis-3,5-diaminopiperidines. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures to offer a comprehensive understanding of the principles, mechanisms, and practical execution of catalytic processes employing these versatile scaffolds. We will delve into their application in asymmetric synthesis and as biomimetic catalysts, providing detailed protocols and explaining the causal relationships that underpin their efficacy.

Section 1: Chiral Piperidine-Diamines in Asymmetric Catalysis: The Noyori-Ikariya-Type Transfer Hydrogenation

The development of chiral piperidine-based diamine ligands has been pivotal in the advancement of asymmetric catalysis. Among the most celebrated examples are the N-sulfonylated 1,2-diphenylethylenediamine (DPEN) derivatives, which, when complexed with ruthenium, form the core of the highly efficient Noyori-Ikariya catalysts for asymmetric transfer hydrogenation (ATH).[1][2] These catalysts are renowned for their ability to reduce prochiral ketones and imines to chiral alcohols and amines with exceptional enantioselectivity and high yields.

Mechanistic Insight: The "Why" Behind the Selectivity

The remarkable stereoselectivity of the [RuCl(η⁶-arene)(N-sulfonyl-DPEN)] catalysts is not merely a product of steric hindrance, but rather a sophisticated interplay of electronic and steric effects within a well-defined outer-sphere catalytic cycle.[3] The currently accepted mechanism involves the following key steps:

  • Catalyst Activation: The pre-catalyst, typically a ruthenium(II) chloride dimer, reacts with the chiral N-sulfonylated diamine ligand to form the active monomeric species. In the presence of a hydrogen source, such as a formic acid/triethylamine mixture or isopropanol, a ruthenium-hydride intermediate is generated.[3]

  • Outer-Sphere Hydride Transfer: Unlike many hydrogenation reactions that involve direct coordination of the substrate to the metal center, the Noyori-Ikariya ATH proceeds via an "outer-sphere" mechanism. The substrate (ketone or imine) is held in the vicinity of the ruthenium-hydride through a network of non-covalent interactions.

  • Stereo-determining Transition State: The chirality of the diamine ligand, coupled with the steric bulk of the η⁶-arene ligand, creates a chiral pocket around the ruthenium center. The substrate approaches the ruthenium-hydride in a highly organized, six-membered pericyclic transition state.[3] A crucial CH-π interaction between an aromatic ring of the substrate and the η⁶-arene ligand on the ruthenium complex is believed to play a significant role in stabilizing the favored transition state, thus dictating the facial selectivity of the hydride transfer.[4] The sulfonyl group on the diamine ligand also plays a critical role in orienting the substrate through hydrogen bonding.[5]

  • Product Release and Catalyst Regeneration: Following the hydride transfer, the chiral product is released, and the ruthenium catalyst is regenerated to re-enter the catalytic cycle.

This outer-sphere mechanism is key to the broad substrate scope of these catalysts, as it avoids the need for a specific coordinating group on the substrate.[2]

Application Data: Asymmetric Transfer Hydrogenation of Ketones

The following table summarizes the typical performance of a Noyori-type catalyst, [RuCl((S,S)-TsDPEN)(p-cymene)], in the asymmetric transfer hydrogenation of various ketones.

SubstrateS/C RatioH-SourceSolventTemp (°C)Yield (%)ee (%)Product ConfigurationReference
Acetophenone100:1HCOOH/NEt₃ (5:2)Acetonitrile289597(R)[3]
Tetralone100:1HCOOH/NEt₃ (5:2)Water409999(S)[3]
α-Bromoacetophenone100:1DMABMethanol309499(R)[3]
1-Methyl-3,4-dihydroisoquinoline100:1HCOOH/NEt₃ (5:2)Acetonitrile289195(S)[3]
Experimental Protocols

This protocol describes the preparation of the active catalyst from a commercially available ruthenium dimer and the chiral ligand.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Anhydrous, degassed solvent (e.g., Methanol or 2-Propanol)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 equivalent).

  • Add (S,S)-TsDPEN (2.2 equivalents).

  • Add the anhydrous, degassed solvent to achieve the desired catalyst concentration (typically 0.01 M to 0.1 M).

  • Stir the mixture at room temperature for 30-60 minutes. The formation of the active monomeric catalyst, [RuCl((S,S)-TsDPEN)(p-cymene)], is often indicated by a distinct color change.

  • This solution of the in situ prepared catalyst is now ready for use in the hydrogenation reaction.[3]

Diagram 1.1: Workflow for Catalyst Preparation

cluster_start Starting Materials cluster_process Process cluster_product Product Ru_dimer [RuCl₂(p-cymene)]₂ Mixing Mix in Anhydrous Solvent (RT, 30-60 min) Ru_dimer->Mixing TsDPEN (S,S)-TsDPEN TsDPEN->Mixing Active_Catalyst Active Catalyst Solution [RuCl((S,S)-TsDPEN)(p-cymene)] Mixing->Active_Catalyst Start Start: Prochiral Ketone Catalyst Add In Situ Catalyst (Protocol 1.1) Start->Catalyst Reagents Add H-Source (e.g., HCOOH/NEt₃) Catalyst->Reagents Reaction Reaction at Controlled Temperature Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral Alcohol Purification->Product Analysis Determine ee% (Chiral HPLC/GC) Product->Analysis Start 2-Chloro-3,5- dinitropyridine Step1 H₂, Pd/C (Hydrogenation) Start->Step1 Intermediate1 3,5-Diaminopyridine Step1->Intermediate1 Step2 Boc₂O, Et₃N (Protection) Intermediate1->Step2 Intermediate2 Di-Boc-3,5- diaminopyridine Step2->Intermediate2 Step3 H₂, Rh/C, AcOH (High-Pressure Hydrogenation) Intermediate2->Step3 Product Di-Boc-cis-3,5- diaminopiperidine Step3->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 2-(4-Ethylpiperidin-1-yl)ethanamine Salts

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-(4-Ethylpiperidin-1-yl)ethanamine and its various salt forms. This resource is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(4-Ethylpiperidin-1-yl)ethanamine and its various salt forms. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility issues encountered during experimentation and formulation. Our approach is to explain the causality behind experimental choices, ensuring you can make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial questions.

Q1: We've synthesized a new salt of 2-(4-Ethylpiperidin-1-yl)ethanamine, but it shows very poor aqueous solubility. Why might this be happening?

A: This is a common challenge. 2-(4-Ethylpiperidin-1-yl)ethanamine is a basic compound, and while salt formation is a standard technique to enhance the solubility of such molecules, several factors can lead to poor results[1][2]. The primary reasons include:

  • High Crystal Lattice Energy: The chosen counterion may form a very stable, tightly packed crystal lattice with your molecule, which requires a large amount of energy to break apart and dissolve[3].

  • Incorrect pH: The amine salt's solubility is highly pH-dependent. If the pH of your aqueous medium is too high, the salt can convert back to its less soluble free-base form[4][5].

  • Polymorphism: The salt may exist in multiple crystalline forms (polymorphs), and you may have inadvertently isolated a thermodynamically stable but poorly soluble form[6][7]. It is not uncommon for a metastable, more soluble polymorph to convert to a more stable, less soluble form over time[8].

  • Common Ion Effect: If your solvent system contains an ion that is common to the salt, it can suppress dissolution.

Q2: What is the very first thing I should do when I encounter a solubility issue with a new batch?

A: Before attempting any solubilization techniques, you must characterize your solid material . Inconsistent solubility is often traced back to batch-to-batch variability in the solid form. Confirm the identity and purity of your salt, but most importantly, check for polymorphism. Different crystal forms can have solubilities that differ by a factor of two or more[8]. A simple check using Differential Scanning Calorimetry (DSC) to confirm the melting point or X-ray Powder Diffraction (XRPD) to check the crystal structure can save significant time and resources[9].

Q3: Can I simply adjust the pH of my solution to dissolve the salt?

A: Yes, pH adjustment is the most direct and powerful tool for solubilizing basic amine salts[10]. Since 2-(4-Ethylpiperidin-1-yl)ethanamine is a base, its protonated salt form is more prevalent at a lower pH. By decreasing the pH (making the solution more acidic), you shift the equilibrium toward the charged, more water-soluble species, which can dramatically increase solubility[5][11]. However, you must consider the stability of your molecule at different pH values and the requirements of your specific application (e.g., physiological pH for a biological assay).

Q4: My hydrochloride salt is not performing well. Is it possible the salt form itself is the problem, and should I try making a different one?

A: Absolutely. While hydrochloride is a very common and often successful choice, it is not always optimal[12][13]. The selection of the counterion is a critical variable in drug development[14]. Different acidic counterions (e.g., sulfate, mesylate, tartrate, citrate) will produce salts with unique physicochemical properties, including solubility, stability, and hygroscopicity[15]. A systematic salt screening process is a standard industry practice to identify the optimal salt form for a given active pharmaceutical ingredient (API)[12].

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured, in-depth approach to diagnosing and solving solubility problems.

Section A: Foundational Characterization & Baseline Measurement

Q: How do I accurately and reliably measure the baseline solubility of my salt?

A: To make informed decisions, you need a reproducible baseline. The "gold standard" for determining equilibrium solubility is the Saturation Shake-Flask Method [16]. This method ensures the solution is truly saturated and has reached equilibrium. Other methods can determine apparent solubility, but the shake-flask method is recommended for establishing a definitive value[16]. A detailed protocol is provided in Part 3. The key is to add excess solid to your solvent, agitate it for a sufficient time (e.g., 24-48 hours) to ensure equilibrium, and then separate the solid and accurately quantify the concentration of the dissolved compound in the supernatant, often via HPLC or UV-Vis spectroscopy[16][17].

Q: My solubility measurements are inconsistent between experiments or batches. What could be the cause?

A: Inconsistency is a classic sign of polymorphism. Polymorphism is the ability of a compound to exist in multiple crystal structures[6][18]. These different polymorphs are chemically identical but have different physical properties, including melting point, stability, and, most importantly, solubility[7][8]. A more thermodynamically stable polymorph will generally have lower solubility[19].

  • What to do: You must analyze the solid form of each batch.

    • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying different crystal forms.

    • Differential Scanning Calorimetry (DSC): This thermal analysis technique can reveal different melting points or phase transitions associated with different polymorphs[9].

    • Microscopy: Visually inspecting the crystals can sometimes reveal different habits (shapes and sizes).

If you identify multiple polymorphs, you must control your crystallization process to produce a single, desired form consistently.

Section B: Tier 1 - Physicochemical Modifications

Q: Can you explain the relationship between pH and the solubility of an amine salt in more detail?

A: The solubility of an ionizable compound like 2-(4-Ethylpiperidin-1-yl)ethanamine is dictated by the pH of the medium. The molecule contains basic nitrogen atoms that can be protonated (gain a H⁺ ion) in acidic conditions[20].

  • In Acidic Solution (Low pH): There is an excess of H⁺ ions. The equilibrium shifts towards the protonated, cationic form of the molecule (the ammonium salt). This charged species is ionic and interacts favorably with polar water molecules, leading to higher solubility[4][21].

  • In Basic Solution (High pH): H⁺ ions are scarce. The equilibrium shifts towards the deprotonated, neutral form (the free base). This species is typically less polar and significantly less soluble in water.

This relationship can be visualized as a pH-dependent equilibrium.

G cluster_0 Solubility Profile vs. pH FreeBase Free Base R₃N (Low Solubility) Salt Protonated Salt R₃NH⁺ (High Solubility) FreeBase->Salt + H⁺ (Lower pH) Salt->FreeBase - H⁺ (Higher pH)

Caption: pH effect on amine ionization and solubility.

Q: What is a systematic approach to optimizing solubility using pH and co-solvents?

A: A systematic approach involves creating a solubility profile across a range of conditions.

  • pH-Solubility Profile: First, determine the solubility of your salt in a series of buffers across a relevant pH range (e.g., pH 2 to pH 8). This will identify the pH at which solubility is maximized and how sharply it drops off as the pH approaches the pKa of your compound.

  • Co-solvent Screening: If pH adjustment alone is insufficient or not viable for your application, introduce co-solvents. Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the solvent system[22]. Start with common, pharmaceutically acceptable co-solvents and test them at different concentrations (e.g., 10%, 20%, 50% in your aqueous buffer).

Co-Solvent Class Typical Starting Concentration Notes
EthanolAlcohol10-30% (v/v)Commonly used, can be effective for moderately non-polar compounds.[22]
Propylene Glycol (PG)Glycol10-40% (v/v)A versatile solubilizer used in many oral and injectable formulations.[10][22]
Polyethylene Glycol 400 (PEG 400)Polymer10-50% (v/v)Higher solubilizing capacity for many compounds compared to PG or ethanol.[22]
Dimethyl Sulfoxide (DMSO)Aprotic Solvent1-10% (v/v)Excellent solubilizer, but primarily for in-vitro/preclinical use due to toxicity concerns.

Table 1: Common co-solvents for solubility enhancement.

Section C: Tier 2 - Salt Form Engineering

Q: My current salt isn't working. How do I design a salt screening experiment to find a better one?

A: A salt screening experiment involves reacting your free base with a library of pharmaceutically acceptable acids (counterions) to generate a variety of new salts, which are then evaluated for desired properties. The goal is to find a salt that provides an optimal balance of solubility, stability, and manufacturability.

The key principle for successful salt formation is the "pKa rule" : for a stable salt to form, the pKa of the base should be at least 2-3 units higher than the pKa of the counterion acid[12][14]. This ensures a complete proton transfer from the acid to the base.

Below is a logical workflow for a salt screening campaign.

G Start Start: Prepare Free Base of 2-(4-Ethylpiperidin-1-yl)ethanamine Select Select Diverse Counterion Library (Inorganic, Organic, Sulfonates etc.) Start->Select React React Free Base with Counterions (1:1 or 2:1 molar ratio in various solvents) Select->React Isolate Isolate Solids (Evaporation, Anti-solvent, Cooling) React->Isolate Characterize Primary Characterization: - Crystalline? (Microscopy) - Yield - Melting Point (DSC) Isolate->Characterize Solubility Secondary Screen: Aqueous Solubility (Kinetic/Equilibrium) Characterize->Solubility Promising solids Stability Tertiary Screen: - Physical Stability (XRPD) - Chemical Stability (HPLC) - Hygroscopicity Solubility->Stability Good solubility Decision Select Lead Salt(s) for Full Development Stability->Decision Stable form identified

Caption: Workflow for a salt screening and selection campaign.

Counterion Class Examples Potential Advantages/Disadvantages
Inorganic Acids Hydrochloride (HCl), Sulfate (H₂SO₄), Phosphate (H₃PO₄)Often form highly crystalline, stable salts. Can sometimes have lower solubility or be highly hygroscopic.[13]
Carboxylic Acids Acetate, Citrate, Tartrate, MaleateGenerally considered safe (GRAS). Can offer significant solubility improvements. May be less physically stable.[13]
Sulfonic Acids Mesylate (methanesulfonate), Besylate (benzenesulfonate)Tend to form stable, crystalline salts with good solubility profiles. A very common choice for pharmaceutical salts.[14]

Table 2: Representative counterions for salt screening.

Section D: Tier 3 - Advanced Formulation Strategies

Q: We've optimized pH and screened multiple salts, but solubility is still a limiting factor. What's next?

A: When intrinsic solubility remains a challenge, you must turn to advanced formulation strategies that enhance the apparent solubility or dissolution rate. These methods often involve creating complex systems with excipients.[23]

  • Surfactants/Micellar Solubilization: Surfactants are amphiphilic molecules that, above a certain concentration, form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively solubilizing them in an aqueous medium[22][24]. Common examples include Polysorbate 80 and Solutol HS-15[24][25].

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with drug molecules, shielding the hydrophobic parts of the drug from water and increasing its apparent solubility[22][26]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used example[22].

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is molecularly dispersed into a polymer matrix[27][28]. By preventing the drug from crystallizing, the high energy amorphous form is maintained, which can lead to a dramatic increase in apparent solubility and dissolution rate[29]. ASDs are typically produced by spray drying or hot-melt extrusion[2][26].

  • Particle Size Reduction: Reducing the particle size of the solid salt via techniques like micronization or nanomilling increases the surface area available for dissolution[24][30]. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can be beneficial for compounds whose absorption is limited by how quickly they dissolve[26].

Part 3: Key Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical guidelines.[16]

  • Preparation: Add an excess amount of the 2-(4-Ethylpiperidin-1-yl)ethanamine salt (enough so that undissolved solid remains visible at the end) to a known volume of the desired solvent (e.g., buffered water at pH 4.5) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration: Place the container in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is good practice to sample at multiple time points (e.g., 24h, 48h) to confirm the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step is critical to avoid artificially high results.

  • Analysis: Dilute the clear filtrate with an appropriate mobile phase or solvent to a concentration within the linear range of your analytical method. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS[9][16].

  • Reporting: Report the solubility in units of mg/mL or µg/mL, specifying the exact solvent system, pH, and temperature of the experiment[16].

Protocol 2: Small-Scale Parallel Salt Screening

This protocol is a representative workflow for early-stage screening.

  • Stock Solutions: Prepare a stock solution of the 2-(4-Ethylpiperidin-1-yl)ethanamine free base in a suitable organic solvent (e.g., 100 mg/mL in ethanol). Prepare separate stock solutions of various counterion acids (e.g., HCl, H₂SO₄, methanesulfonic acid, L-tartaric acid) in the same solvent at an equimolar concentration.

  • Reaction: In an array of small glass vials, combine an aliquot of the free base solution with an equimolar amount of each counterion solution.

  • Crystallization Induction: Induce precipitation/crystallization by one or more of the following methods in parallel:

    • Slow Evaporation: Leave the vials loosely capped in a fume hood.

    • Anti-Solvent Addition: Slowly add a solvent in which the salt is expected to be insoluble (e.g., heptane, MTBE).

    • Cooling: Place the vials in a refrigerator or freezer.

  • Isolation: Once solids have formed, isolate them by centrifugation or filtration. Wash briefly with the anti-solvent and dry under vacuum.

  • Initial Assessment: Evaluate the resulting solids for crystallinity (e.g., under a polarized light microscope), yield, and any obvious physical differences.

  • Solubility & Stability Screen: For the most promising crystalline hits, perform a rapid kinetic solubility assessment and check for initial physical stability (e.g., leave exposed to ambient humidity for 24 hours and re-examine).

References

  • Hilaris. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris. [Link]

  • PharmaGuru. (2025, August 11). What Is Polymorphism and How Does It Impact Pharmaceutical Development. PharmaGuru. [Link]

  • National Center for Biotechnology Information. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. [Link]

  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. [Link]

  • Veeprho. (2025, November 6). Effect of Polymorphism Formulations. Veeprho. [Link]

  • Determination of Solubility by Gravimetric Method. [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. PharmaCores. [Link]

  • University of Alberta. Isolation (Recovery) of amines. [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

  • ONdrugDelivery. (2023, September 18). Advanced spray drying techniques for the formulation of poorly soluble compounds. [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Royal Society of Chemistry. Solubility and pH of amines. [Link]

  • solubility experimental methods.pptx. [Link]

  • Taylor & Francis Online. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

  • Pearson. Dependence of Solubility on pH: Videos & Practice Problems. [Link]

  • LookChem. Amine salt (ammonium salt). [Link]

  • UCalgary Chem LibreTexts. 8.11 pH and Solubility. [Link]

  • National Center for Biotechnology Information. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PMC. [Link]

  • Protheragen. Solubilizer Excipients. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Veranova. Improving solubility and accelerating drug development. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Aston University Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • ResearchGate. Nanosuspensions have emerged as promising stratergy for efficient delivery of poorly water soluble drugs. [Link]

  • Kinam Park. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. [Link]

  • Aston University Research Explorer. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. [Link]

  • Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development. [Link]

  • PubChem. 2-(4-Piperidin-1-yl-phenyl)-ethylamine. [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]

  • ResearchGate. (2025, August 6). Occurrence of pharmaceutically acceptable anions and cations in the CSD. [Link]

  • CD Formulation. Solubilizer Excipients. [Link]

  • Pharmaceutical Outsourcing. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • PubChem. 2-(4-Ethoxy-1-methylpiperidin-4-yl)ethanamine. [Link]

  • Google Patents. US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • Wikipedia. 2-Pyridylethylamine. [Link]

  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the N-Alkylation of 4-Ethylpiperidine

Welcome to the technical support center for the N-alkylation of 4-ethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into opti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 4-ethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction temperature—a critical parameter for maximizing yield, minimizing impurities, and ensuring reproducible results. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the N-alkylation of 4-ethylpiperidine?

Temperature is the primary lever to control the reaction rate. According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature.[1] For the Sₙ2 reaction typical of N-alkylation with an alkyl halide, increasing the temperature provides the reacting molecules with sufficient kinetic energy to overcome the activation energy barrier, leading to a faster reaction.

However, temperature also influences reaction selectivity. While higher temperatures accelerate the desired mono-alkylation, they can disproportionately accelerate side reactions, such as over-alkylation to form a quaternary ammonium salt or, depending on the substrate and base, elimination reactions.[2][3] Therefore, optimization is a balancing act between achieving a practical reaction time and maintaining high selectivity for the desired product.

Q2: I'm setting up a new alkylation of 4-ethylpiperidine. What is a sensible starting temperature?

A prudent starting point for the N-alkylation of a secondary amine like 4-ethylpiperidine with a reactive alkyl halide (e.g., an ethyl bromide or iodide) is slightly above ambient temperature, typically in the 40-60 °C range .[3] Many protocols also report success at room temperature, especially when using highly reactive alkylating agents like methyl iodide or when longer reaction times are acceptable.[4]

Starting at a moderate temperature allows you to establish a baseline for reactivity. If monitoring via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) shows slow or no conversion after several hours, the temperature can be incrementally increased.

Q3: How does temperature specifically promote the formation of the quaternary ammonium salt byproduct?

The desired product, a tertiary amine, is itself a nucleophile and can compete with the starting 4-ethylpiperidine for the alkylating agent. This second alkylation step, which forms the quaternary ammonium salt, is also subject to temperature acceleration. At elevated temperatures, the increased kinetic energy can more readily overcome the steric hindrance of the tertiary amine, leading to a higher rate of this undesirable over-alkylation.[2][4] This is why slow addition of the alkylating agent at a controlled temperature is a common strategy to maintain a high concentration of the primary nucleophile (4-ethylpiperidine) relative to the product, thus favoring mono-alkylation.[4]

Q4: Does the optimal temperature change depending on the alkylating agent and solvent used?

Absolutely. The system's components are interconnected:

  • Alkylating Agent: The reactivity of the alkyl halide is dictated by the leaving group (I > Br > Cl). A reaction with a more reactive alkyl iodide may proceed efficiently at room temperature, whereas the corresponding alkyl chloride might require heating to 80 °C or higher to achieve a comparable rate.[4]

  • Solvent: The choice of solvent affects the solubility of reactants and the stabilization of the transition state.[1] Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are common for Sₙ2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free. Reactions may proceed at different rates and require different optimal temperatures in different solvents. For instance, some reactions show increased rates in less polar solvents like n-octane compared to toluene at the same temperature.[5]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the alkylation of 4-ethylpiperidine where temperature is a likely contributing factor.

ProblemProbable Cause (Temperature-Related)Suggested Solution
Low or No Conversion Insufficient Temperature: The activation energy for the reaction is not being met, resulting in an impractically slow rate.[3]1. Incremental Temperature Increase: Raise the temperature in 10-15 °C increments (e.g., from 50 °C to 65 °C), monitoring the reaction progress at each stage by TLC or LC-MS. 2. Verify Reagent Activity: Before assuming a temperature issue, ensure the alkylating agent and base are active and the solvent is anhydrous.
Significant Quaternary Salt Formation (>10%) Excessive Temperature: The reaction temperature is too high, excessively accelerating the second alkylation (over-alkylation) step relative to the desired mono-alkylation.[2][3]1. Lower the Reaction Temperature: Reduce the temperature by 10-20 °C. Accept a longer reaction time to improve selectivity. 2. Slow Addition Protocol: Maintain a moderate temperature but add the alkylating agent slowly via syringe pump to keep its instantaneous concentration low.[4]
Multiple Unidentified Byproducts / Dark Reaction Mixture Thermal Decomposition: The reaction temperature is too high, causing the degradation of the starting material, product, or solvent. This is more common at temperatures exceeding 100-120 °C.1. Reduce Temperature Significantly: Lower the temperature to a milder range (e.g., 40-60 °C). 2. Switch to a More Reactive Alkylating Agent: Instead of forcing a reaction with an unreactive alkyl halide at high temperatures, switch to a more reactive one (e.g., from an alkyl chloride to a bromide or iodide) to enable the reaction to proceed under milder conditions.

Experimental Protocols & Workflow

Protocol 1: General Procedure for N-Alkylation of 4-Ethylpiperidine

This protocol provides a baseline for a typical N-alkylation using an alkyl bromide.

Materials:

  • 4-Ethylpiperidine (1.0 eq)

  • Alkyl Bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere.

  • To the flask, add 4-ethylpiperidine (1.0 eq) and powdered anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous ACN to create a solution with a concentration of approximately 0.2 M with respect to the 4-ethylpiperidine.

  • Begin stirring the suspension.

  • Add the alkyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and maintain it with stirring.

  • Monitor the reaction progress by withdrawing small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Rinse the filter cake with a small amount of ACN.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or distillation.

Workflow for Temperature Optimization

The following diagram illustrates a systematic approach to identifying the optimal reaction temperature.

Caption: Workflow for systematic optimization of reaction temperature.

Interpreting Optimization Data

After conducting a temperature screening experiment as outlined above, you will have quantitative data to guide your decision. The goal is to find the "sweet spot" that maximizes yield and purity within an acceptable timeframe.

Sample Data Interpretation Table:

Temperature (°C)Reaction Time to >95% ConversionProduct Yield (%)Product Purity (by LC-MS Area %)Key Observation
40> 24 hours65 (at 24h)98%Reaction is too slow for practical purposes, but very clean.
55 8 hours 92 97% Optimal balance: high yield and purity in a standard workday.
704 hours9591%Faster reaction, slight increase in yield, but purity drops due to byproduct formation.
852 hours9682%Very fast reaction, but a significant increase in impurities (likely over-alkylation).

Based on this hypothetical data, 55 °C represents the optimal temperature. While higher temperatures offer slightly higher yields and faster rates, the significant drop in purity makes them less desirable. The 40 °C condition, though clean, is inefficient. This systematic approach provides a data-driven justification for selecting the final reaction conditions.

References

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications. Available at: [Link]

  • Transition structures in the reaction of 4-t-butyl-1-ethylpiperidine... ResearchGate. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Piperidine, 1-ethyl-. Organic Syntheses Procedure. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Analytical Methods for the Determination of Piperazines. RSC Publishing. Available at: [Link]

Sources

Troubleshooting

minimizing side reactions in the synthesis of piperidine ethanamines

Introduction: The "Linker" Challenge Piperidine ethanamines (e.g., 1-(2-aminoethyl)piperidine) are critical pharmacophores in GPCR ligands, antihistamines, and antipsychotics. However, the ethylene bridge ( ) creates a "...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Linker" Challenge

Piperidine ethanamines (e.g., 1-(2-aminoethyl)piperidine) are critical pharmacophores in GPCR ligands, antihistamines, and antipsychotics. However, the ethylene bridge (


) creates a "Goldilocks" zone for reactivity that often leads to catastrophic side reactions.

This guide addresses the three most common synthetic failures: Dimerization (Gemini surfactant formation), Over-Alkylation (Quaternization), and Elimination (Vinyl impurities).

Module 1: Critical Reaction Pathways & Failure Modes

Before troubleshooting, you must visualize why your reaction is failing. The diagram below maps the kinetic competition between the desired pathway and the "killer" side reactions.

ReactionPathways Start Piperidine (Nucleophile) Target Target: Piperidine Ethanamine Start->Target Controlled Alkylation (Masked Electrophile) Quat Impurity A: Quaternary Ammonium Salt (Over-Alkylation) Start->Quat Excess Electrophile High Temp Dimer Impurity B: Piperidine Dimer (Bis-piperidino-ethane) Start->Dimer Unprotected Chloroethylamine Vinyl Impurity C: Vinyl Species (Hofmann Elimination) Target->Vinyl Strong Base High Heat

Figure 1: Kinetic competition in piperidine alkylation. Green paths represent optimized protocols; red/yellow paths represent common failure modes.

Module 2: Troubleshooting Guides (Q&A)

Scenario A: "I am getting a massive amount of dimer impurity."

User Query: "I am trying to synthesize 1-(2-aminoethyl)piperidine by reacting piperidine directly with 2-chloroethylamine hydrochloride. The LCMS shows a major peak corresponding to two piperidine rings connected by an ethyl chain (MW ~196). Yield of the primary amine is <20%."

Diagnosis: You are experiencing Intermolecular Dimerization . 2-Chloroethylamine is bifunctional. Once the first piperidine displaces the chloride, the resulting product is a primary amine that is often more nucleophilic than the starting piperidine, or the product reacts with another equivalent of the electrophile.

The Fix: Switch to "Masked" Electrophiles Do not use 2-chloroethylamine for primary amine synthesis. Use a precursor that requires a second distinct step to reveal the amine.[1][2][3]

MethodReagentMechanismAdvantage
1. Nitrile Reduction Chloroacetonitrile

then Reduction (

or LAH)
Impossible to dimerize; Nitrile is not nucleophilic.
2. Gabriel Synthesis N-(2-bromoethyl)phthalimide

then Hydrazinolysis
Phthalimide is sterically bulky and non-nucleophilic.

Optimized Protocol (Nitrile Route):

  • Alkylation: React Piperidine (1.0 eq) with Chloroacetonitrile (1.1 eq) and

    
     (2.0 eq) in MeCN at 0°C 
    
    
    
    RT.
  • Isolation: Aqueous workup yields Piperidino-acetonitrile.

  • Reduction: Reduce the nitrile using

    
     in THF or Raney Ni/
    
    
    
    .
  • Result: High purity 1-(2-aminoethyl)piperidine with zero dimer.

Scenario B: "My product is contaminated with Quaternary Ammonium Salts."

User Query: "I am alkylating piperidine with an alkyl halide (R-Cl). I see a solid precipitate that isn't my product, and my yield is low. NMR suggests a methylated piperidinium species."

Diagnosis: This is the Menschutkin Reaction trap. The secondary amine (piperidine) reacts to form a tertiary amine (product). However, the tertiary amine is often more nucleophilic than the secondary amine due to inductive donation from the alkyl groups, leading to a second alkylation event (Quaternization).

The Fix: The "Inverse Addition" & Solvent Switch

  • Step 1: Stoichiometry Inversion. Never add the amine to the alkyl halide. You must maintain a high local concentration of Piperidine.

    • Wrong: Drop Piperidine into R-Cl solution.

    • Right: Drop R-Cl (diluted) into Piperidine (excess, 2-3 eq) solution.

  • Step 2: Solvent Selection. Switch to a solvent that stabilizes the transition state but does not encourage ion-pair separation of the quaternary salt.

    • Recommended: Ethanol (Protic solvents solvate the anion, slightly retarding the second alkylation) or Toluene (precipitates the mono-alkylated salt if acid is generated).

    • Avoid: DMF/DMSO (These polar aprotic solvents accelerate all

      
       reactions, including the unwanted quaternization).
      
Scenario C: "Reductive Amination gave me the alcohol, not the amine."

User Query: "I tried reacting Piperidine with an aldehyde using NaBH4. I isolated mostly the alcohol (reduction of the aldehyde)."

Diagnosis: Chemoselectivity Failure. Sodium Borohydride (


) is too strong; it reduces aldehydes/ketones faster than it reduces imines at neutral pH.

The Fix: Imine Pre-formation & pH Control

  • Reagent Switch: Use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

    
    ) . These are less basic and less reactive, preferring the protonated iminium ion over the carbonyl.
    
  • The "Stepwise" Protocol:

    • Step 1: Mix Piperidine + Aldehyde in DCE (Dichloroethane) or MeOH. Add Activated Molecular Sieves (4Å) or

      
       to absorb water. Wait 2 hours. (This drives the equilibrium to the imine).
      
    • Step 2: Add STAB (1.5 eq).

    • Step 3: Add a catalytic amount of Acetic Acid (to pH 5-6). The reducing agent requires the imine to be protonated (iminium) to react efficiently.

Module 3: Decision Tree for Protocol Selection

Use this logic flow to select the correct synthetic route for your specific Piperidine Ethanamine target.

DecisionTree Q1 What is the target structure? TypeA Primary Amine (Pip-CH2-CH2-NH2) Q1->TypeA TypeB Substituted Amine (Pip-CH2-CH2-NH-R) Q1->TypeB SolA DO NOT use Chloroethylamine. Use Nitrile Reduction or Gabriel Synthesis. TypeA->SolA Q2 Is the 'R' group sensitive to reduction? TypeB->Q2 SolB1 Use Reductive Amination (STAB + AcOH) Q2->SolB1 No (Stable) SolB2 Use Direct Alkylation (Pip + Cl-CH2-CH2-NH-R) with NaI catalyst Q2->SolB2 Yes (Sensitive)

Figure 2: Synthetic strategy selector based on target moiety stability.

Module 4: Validated Protocol (The "Gold Standard")

Protocol: Synthesis of 1-(2-aminoethyl)piperidine via N-(2-bromoethyl)phthalimide (Gabriel Method) . Rationale: This method guarantees mono-alkylation and prevents dimerization.

  • Alkylation Step:

    • Dissolve Piperidine (10 mmol, 1.0 eq) and

      
        (15 mmol, 1.5 eq) in Acetonitrile  (anhydrous).
      
    • Add N-(2-bromoethyl)phthalimide (10 mmol, 1.0 eq).

    • Reflux for 8–12 hours. Monitor TLC (formation of solid precipitate is KBr).

    • Checkpoint: The bulky phthalimide group physically blocks the nitrogen, preventing the product from reacting with a second equivalent of bromide.

  • Workup:

    • Filter salts.[4] Evaporate solvent.[4][5][6][7] Recrystallize the intermediate (N-[2-(1-piperidinyl)ethyl]phthalimide) from EtOH.

  • Deprotection (Ing-Manske Procedure):

    • Dissolve intermediate in EtOH. Add Hydrazine Hydrate (1.2 eq).

    • Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

    • Cool, filter off the solid.

    • Concentrate filtrate.[4] Acidify with HCl (1M) to pH 2, wash with Ether (removes impurities), then basify with NaOH (pH 12) and extract into DCM.

  • Yield: Typically >85% with >98% purity.

References

  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Gibson, M. S., & Bradshaw, R. W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition.

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron. (Overview of preventing over-alkylation).

  • BenchChem Technical Guides. (2025). "Managing side reactions in piperidine functionalization."

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Piperidine Ethanamine Formation

Welcome to the Technical Support Center for the synthesis of piperidine ethanamine, also known as 1-(2-aminoethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of piperidine ethanamine, also known as 1-(2-aminoethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a specific focus on addressing low conversion rates. This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and the underlying scientific principles to empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) - General Issues

Q1: My piperidine starting material has a yellow or brownish tint. Can I still use it?

A: A yellow or brown discoloration in piperidine is typically a result of oxidation products forming upon exposure to air and light.[1][2] For many applications, this slight impurity may not significantly impact the reaction. However, for sensitive reactions or when high purity is paramount, it is advisable to purify the piperidine before use. Distillation is the most effective method to remove these colored impurities.[1] To prevent discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[2]

Q2: I'm observing salt precipitation in my piperidine solution, especially when stored in DMF. What is happening?

A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[3][4] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate.[3] Additionally, if stored near other reagents that can liberate acidic gases (e.g., HCl from chlorinated solvents), it can form piperidine hydrochloride.[4] It is best to prepare fresh solutions, especially for moisture-sensitive reactions. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[3]

Q3: How can I effectively remove water from my piperidine or reaction solvent?

A: Water can be a significant impurity, particularly after aqueous workup steps, and can interfere with many reactions. For drying piperidine, standing the liquid over solid potassium hydroxide (KOH) pellets for several hours, followed by decanting or filtering and then distillation, is a common and effective method.[1][5] Other drying agents like calcium hydride can also be used.[2] For reaction solvents, using a freshly opened bottle of an anhydrous solvent or drying the solvent using appropriate methods (e.g., molecular sieves, distillation from a drying agent) is crucial.

Troubleshooting Low Conversion by Synthetic Route

There are three primary synthetic routes to piperidine ethanamine, each with its own set of challenges. This section provides detailed troubleshooting for each method.

Route 1: N-Alkylation of Piperidine with a 2-Haloethylamine (e.g., 2-Chloroethylamine)

This is a direct and common approach but is often plagued by side reactions that consume the starting materials and lower the yield of the desired product.

Diagram: N-Alkylation Troubleshooting Workflow

cluster_sm Starting Material Issues cluster_conditions Reaction Condition Issues start Low Conversion in N-Alkylation check_sm Verify Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions start->check_conditions piperidine_impure Piperidine Impure? (oxidized, wet) check_sm->piperidine_impure Piperidine haloethylamine_impure 2-Haloethylamine HCl salt? Degraded? check_sm->haloethylamine_impure 2-Haloethylamine base_issue Base Absent or Too Weak? check_conditions->base_issue overalkylation Over-alkylation (Quaternary Salt/ Bis-alkylation)? check_conditions->overalkylation solvent_issue Inappropriate Solvent? check_conditions->solvent_issue purify_piperidine Purify Piperidine (distillation) piperidine_impure->purify_piperidine Yes neutralize_amine Neutralize with Base Before Reaction haloethylamine_impure->neutralize_amine Yes end end purify_piperidine->end Re-run Reaction neutralize_amine->end add_base Add Non-Nucleophilic Base (e.g., K2CO3, Et3N) base_issue->add_base Yes slow_addition Slowly Add Alkylating Agent overalkylation->slow_addition Yes change_solvent Use Polar Aprotic Solvent (e.g., MeCN, DMF) solvent_issue->change_solvent Yes add_base->end slow_addition->end change_solvent->end cluster_activation Aziridine Activation Issues cluster_conditions Reaction Condition Issues start Low Conversion in Aziridine Ring-Opening check_activation Is Aziridine Activated? start->check_activation check_conditions Review Reaction Conditions start->check_conditions no_activation Non-activated Aziridine? check_activation->no_activation Activation poor_activating_group Inefficient Activating Group? check_activation->poor_activating_group Group temp_issue Temperature Too Low? check_conditions->temp_issue solvent_issue Inappropriate Solvent? check_conditions->solvent_issue side_reactions Polymerization of Aziridine? check_conditions->side_reactions add_acid Add Lewis or Brønsted Acid (e.g., BF3·OEt2, H+) no_activation->add_acid Yes change_group Use Electron-Withdrawing Group (e.g., N-tosyl, N-acyl) poor_activating_group->change_group Yes end end add_acid->end Re-run Reaction change_group->end increase_temp Increase Reaction Temperature temp_issue->increase_temp Yes change_solvent Use Polar Protic or Aprotic Solvent solvent_issue->change_solvent Yes control_conditions Use Milder Conditions, Slow Addition side_reactions->control_conditions Yes increase_temp->end change_solvent->end control_conditions->end cluster_iminium Iminium Formation Issues cluster_reduction Reduction Issues start Low Conversion in Reductive Amination check_iminium Poor Iminium Ion Formation? start->check_iminium check_reduction Inefficient Reduction? start->check_reduction ph_issue Incorrect pH? check_iminium->ph_issue water_removal Inefficient Water Removal? check_iminium->water_removal aldehyde_unstable Unstable Aldehyde (e.g., Aminoacetaldehyde)? check_iminium->aldehyde_unstable reducer_issue Reducing Agent Decomposed or Too Weak? check_reduction->reducer_issue side_reactions Reduction of Aldehyde Before Imine Formation? check_reduction->side_reactions adjust_ph Adjust pH to 4-6 (e.g., with AcOH) ph_issue->adjust_ph Yes add_drying_agent Add Drying Agent (e.g., MgSO4) water_removal->add_drying_agent Yes use_acetal Use a Stable Precursor (e.g., Aminoacetaldehyde Dimethyl Acetal) aldehyde_unstable->use_acetal Yes end end adjust_ph->end Re-run Reaction add_drying_agent->end use_acetal->end change_reducer Use Fresh/Different Reducing Agent reducer_issue->change_reducer Yes use_selective_reducer Use Selective Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) side_reactions->use_selective_reducer Yes change_reducer->end use_selective_reducer->end

Sources

Troubleshooting

Technical Support Center: Expert Guidance on Handling 2-(4-Ethylpiperidin-1-yl)ethanamine

Welcome to the technical support center for 2-(4-Ethylpiperidin-1-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the ha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Ethylpiperidin-1-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling of this compound, particularly concerning its potential hygroscopic nature. As an amine-containing compound, 2-(4-Ethylpiperidin-1-yl)ethanamine is susceptible to moisture absorption from the atmosphere, which can significantly impact experimental accuracy and reproducibility. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What does it mean if 2-(4-Ethylpiperidin-1-yl)ethanamine is hygroscopic?

A1: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding environment. For 2-(4-Ethylpiperidin-1-yl)ethanamine, a solid compound[1], this means that upon exposure to air, it can take up water molecules. This absorption can lead to several undesirable consequences in a laboratory setting.

The primary amine and the tertiary amine within the 2-(4-Ethylpiperidin-1-yl)ethanamine structure contain lone pairs of electrons on the nitrogen atoms, which can form hydrogen bonds with water molecules in the air. This interaction is the fundamental reason behind the hygroscopic nature of many amines.

Q2: What are the potential consequences of improper handling of a hygroscopic compound like this?

A2: Improper handling and storage can lead to a cascade of issues that compromise experimental integrity:

  • Inaccurate Weighing: The continuous absorption of atmospheric moisture can cause the mass of the compound to increase during weighing, making it difficult to obtain an accurate measurement. This leads to errors in the preparation of solutions with precise concentrations.

  • Physical Changes: Moisture absorption can cause the solid powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water). These changes in physical form make the compound difficult to handle, dispense, and dissolve uniformly.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities and a decrease in the compound's purity and potency over time. For amine-containing compounds, moisture can also lead to the formation of hydrates.

  • Altered Reactivity and Performance: Inconsistent water content can lead to variability in reaction kinetics and yields. In biological assays, changes in the compound's physical state can affect its dissolution rate and bioavailability, leading to irreproducible results.[2]

Q3: What are the ideal storage conditions for 2-(4-Ethylpiperidin-1-yl)ethanamine?

A3: To maintain the integrity of 2-(4-Ethylpiperidin-1-yl)ethanamine, it is crucial to store it under controlled, low-humidity conditions. The following storage practices are recommended:

Storage MethodDescriptionKey Considerations
Desiccator Store the tightly sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves).Regularly regenerate or replace the desiccant to maintain its effectiveness.
Inert Atmosphere For highly sensitive applications, storing the compound in a glove box under a dry, inert atmosphere (e.g., nitrogen or argon) is the best practice.This method provides the most stringent protection against moisture.
Original Container Always keep the compound in its original, tightly sealed container when not in use.Minimize the frequency and duration of opening the container.

It is also advisable to store the compound in a cool, dark place to prevent potential degradation from heat and light.[3]

Q4: What precautions should I take when weighing 2-(4-Ethylpiperidin-1-yl)ethanamine?

A4: Weighing a hygroscopic compound requires careful technique to minimize moisture absorption and ensure accuracy.

  • Controlled Environment: If available, perform all weighing operations inside a glove box with a controlled low-humidity atmosphere.[2]

  • Work Swiftly: Have all necessary tools and vials ready before opening the compound's container to minimize its exposure time to the atmosphere.

  • Use Appropriate Tools: Employ clean, dry spatulas and weighing vessels.

  • Weighing by Difference: A more accurate method for hygroscopic substances is "weighing by difference." Weigh the sealed container with the compound, quickly transfer the desired amount to your reaction vessel, and then re-weigh the original container. The difference in mass represents the amount of compound transferred.

  • Small Aliquots: For frequently used compounds, consider aliquoting the bulk material into smaller, single-use vials under an inert atmosphere. This practice avoids repeated exposure of the entire stock to ambient conditions.

Troubleshooting Guide

This section addresses common problems encountered when working with 2-(4-Ethylpiperidin-1-yl)ethanamine and provides systematic solutions.

Problem 1: The compound appears clumpy or caked upon opening the container.
  • Probable Cause: The compound has absorbed moisture due to improper storage or previous handling.

  • Solution:

    • Assessment: Visually inspect the extent of clumping. Minor clumping may not significantly impact less sensitive experiments.

    • Drying (with caution): If the compound is thermally stable, it may be possible to dry it under vacuum at a mild temperature. Crucially, consult the manufacturer's data sheet or relevant literature for thermal stability information before heating.

    • Use a Fresh Stock: For critical experiments requiring high accuracy, it is strongly recommended to use a fresh, unopened container of the compound.

    • Preventative Measures: Review and improve your storage and handling procedures as outlined in the FAQs to prevent future occurrences.

Problem 2: Difficulty obtaining a stable reading on the analytical balance.
  • Probable Cause: The compound is actively absorbing moisture from the air, causing the weight to continuously increase.

  • Solution:

    • Environmental Control: Move the weighing process to a lower humidity environment, such as a glove box or a room with a dehumidifier.

    • Increase Speed: Work as quickly as possible to minimize the time the compound is exposed on the balance pan.

    • Use a Suitable Vessel: Weigh the compound in a container with a small opening, such as a vial, rather than on open weighing paper.

    • Weighing by Difference: This technique, described in the FAQs, is particularly useful in this scenario as it minimizes the exposure of the measured portion to the atmosphere.

Problem 3: Inconsistent or irreproducible results in chemical reactions or biological assays.
  • Probable Cause: This is a common consequence of using a hygroscopic reagent with variable water content. Inaccurate initial concentrations due to unaccounted-for water mass and potential degradation of the compound are the primary culprits.

  • Solution:

    • Quantify Water Content: Determine the water content of your current stock of 2-(4-Ethylpiperidin-1-yl)ethanamine using an appropriate analytical method (see "Experimental Protocols" section below). This will allow you to correct for the water mass and prepare solutions of the correct concentration.

    • Prepare Fresh Solutions: Always prepare solutions fresh for each experiment from properly stored, dry compound.

    • Standardize Handling Procedures: Ensure that all lab personnel are trained on and consistently follow the best practices for handling hygroscopic materials outlined in this guide.

Experimental Protocols

Protocol 1: Workflow for Weighing and Dispensing 2-(4-Ethylpiperidin-1-yl)ethanamine

This workflow minimizes moisture exposure during the critical weighing step.

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution prep_env Prepare Low-Humidity Environment (Glove Box) gather_tools Gather Dry Spatula, Vials, and Solvent equilibrate Equilibrate Compound Container to Room Temp transfer_balance Place Balance in Glove Box equilibrate->transfer_balance Transfer to Controlled Env. weigh_by_diff_start Weigh Sealed Container (Mass 1) transfer_compound Quickly Transfer Compound to Vial weigh_by_diff_end Reweigh Sealed Container (Mass 2) calculate Calculate Transferred Mass (Mass 1 - Mass 2) add_solvent Immediately Add Solvent to Vial calculate->add_solvent Proceed Immediately mix Vortex/Mix Until Fully Dissolved

Caption: Workflow for accurate weighing of hygroscopic compounds.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for quantifying water content.[4][5][6] For amines, which are basic, modifications to the standard procedure are often necessary to prevent side reactions that can lead to inaccurate results.[7][8]

Materials:

  • Karl Fischer Titrator (Volumetric or Coulometric)

  • Appropriate KF reagents (e.g., for basic compounds)

  • Neutralizing agent (e.g., salicylic acid or benzoic acid)[7]

  • Anhydrous solvent

  • Gastight syringes

Procedure (Volumetric Method):

  • Reagent Preparation: Add the appropriate KF solvent to the titration vessel. If using a one-component reagent, this will be your working medium. For strongly basic amines, add a neutralizing agent like salicylic acid to the solvent to buffer the pH.

  • Pre-Titration: Start the titrator and perform a pre-titration to neutralize any residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation: Accurately weigh a suitable amount of 2-(4-Ethylpiperidin-1-yl)ethanamine in a sealed vial. The sample size should be chosen based on the expected water content and the titrator's sensitivity.

  • Sample Introduction: Quickly introduce the weighed sample into the titration vessel. For solids, this can be done directly. Ensure the vessel is sealed promptly to prevent atmospheric moisture ingress.

  • Titration: Start the titration. The instrument will add the KF titrant until all the water from the sample has reacted.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and its known titer. The result is typically expressed as a weight percentage.

Note: For very low water content, a coulometric KF titrator is more suitable as it offers higher sensitivity.[4][6]

Protocol 3: Estimation of Moisture Content by Gravimetric Loss on Drying (LOD)

This method measures the mass of volatiles (primarily water) lost from a sample upon heating.[9][10][11] It is a simpler but less specific method than Karl Fischer titration, as it will also measure other volatile impurities if present.

Materials:

  • Drying oven with precise temperature control

  • Analytical balance

  • Desiccator

  • Weighing dish

Procedure:

  • Tare Weighing Dish: Place a clean, dry weighing dish in the oven at the selected drying temperature (e.g., 105°C) for at least 30 minutes. Cool the dish to room temperature in a desiccator and then weigh it accurately.

  • Sample Preparation: Add a known mass (e.g., 1-2 grams) of 2-(4-Ethylpiperidin-1-yl)ethanamine to the tared weighing dish and record the initial mass.

  • Drying: Place the dish containing the sample in the drying oven at a temperature that will not cause decomposition of the compound. A typical starting point is 105°C, but this must be adjusted based on the compound's thermal stability.[10]

  • Cooling and Weighing: After a set period (e.g., 2-3 hours), remove the dish from the oven and place it in a desiccator to cool to room temperature. Once cooled, re-weigh the dish.

  • Drying to Constant Weight: Repeat the drying, cooling, and weighing cycles until a constant weight is achieved (i.e., the difference between consecutive weighings is negligible).

  • Calculation: The moisture content is calculated as follows:

    % Moisture = [(Initial Mass of Sample - Final Mass of Sample) / Initial Mass of Sample] x 100

Conclusion

The potential hygroscopic nature of 2-(4-Ethylpiperidin-1-yl)ethanamine necessitates careful and deliberate handling to ensure the quality and reproducibility of your experimental data. By implementing the storage, handling, and troubleshooting strategies outlined in this guide, researchers can mitigate the risks associated with moisture absorption and maintain the integrity of their valuable research materials. When in doubt, quantifying the water content of your material is a prudent step towards achieving experimental excellence.

References

  • American Laboratory. (2016, June 20). Determination of Water Content and Dynamic Vapor Sorption Using Gravimetric Methods, Karl Fischer Titration and Thermal Analysis. [Link]

  • Allied Restoration. (2019, March 15). EXPLAINED: Moisture Content Analysis using the Gravimetric Process. [Link]

  • State of New Jersey Department of Environmental Protection. (2017, December 26). Total Solids by Gravimetric Determination. [Link]

  • Camlab. (2016, February 29). How do I measure suspended solids? How is the gravimetric method different to other methods?. [Link]

  • METTLER TOLEDO. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. [Link]

  • PubChem. 2-(4-Piperidin-1-yl-phenyl)-ethylamine. [Link]

  • Hiranuma. Water contents Amines. [Link]

  • National Center for Biotechnology Information. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Merck Millipore. Water in Diethanolamine - Karl Fischer application. [Link]

  • Chemical-Suppliers.com. 2-(4-methylpiperidin-1-yl)ethanamine | CAS 14156-97-7. [Link]

  • SMT Dry Cabinets. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • U.S. Environmental Protection Agency. Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. [Link]

  • BYJU'S. (2019, March 4). Principle of Karl Fischer Titration. [Link]

  • National Center for Biotechnology Information. (2008, March 15). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • National Center for Biotechnology Information. Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. [Link]

  • ResearchGate. (2025, August 7). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link]

  • National Center for Biotechnology Information. The Impact of Crystallinity on Brequinar Sodium Hygroscopicity. [Link]

  • National Center for Biotechnology Information. (2011, October 10). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrum of 2-(4-Ethylpiperidin-1-yl)ethanamine for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluabl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth interpretation of the electron ionization (EI) mass spectrum of 2-(4-Ethylpiperidin-1-yl)ethanamine, a piperidine-containing compound of interest in medicinal chemistry.

This document will navigate the predicted fragmentation pathways of the target molecule, drawing comparisons with its regioisomer, 2-(1-Ethylpiperidin-4-yl)ethanamine, and other structurally related compounds. By understanding these fragmentation behaviors, researchers can enhance their ability to identify and characterize similar molecules, a critical step in drug discovery and development.

Molecular Structure and a Tale of Two Isomers

2-(4-Ethylpiperidin-1-yl)ethanamine possesses a molecular formula of C₉H₂₀N₂ and a molecular weight of 156.27 g/mol . Its structure features a piperidine ring substituted at the 4-position with an ethyl group and at the 1-position with an aminoethyl group. It is crucial to distinguish this compound from its regioisomer, 2-(1-Ethylpiperidin-4-yl)ethanamine, where the ethyl and aminoethyl groups are swapped on the piperidine ring. This subtle difference in connectivity will lead to distinct fragmentation patterns in their respective mass spectra, a key theme of this guide.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Target Molecule 2-(4-Ethylpiperidin-1-yl)ethanamineNot readily availableC₉H₂₀N₂156.27
Regioisomer 2-(1-Ethylpiperidin-4-yl)ethanamine720001-91-2[1][]C₉H₂₀N₂156.27

The Foundation of Fragmentation: Principles of Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule.[3] This energy input leads to the formation of a molecular ion (M⁺•) and subsequent fragmentation through various pathways. For aliphatic amines like our target compound, fragmentation is often dictated by the location of the nitrogen atoms, which influences charge localization and directs bond cleavages.[4]

A predominant fragmentation mechanism for amines is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5] This process results in the formation of a resonance-stabilized iminium ion, which is often observed as a prominent peak in the mass spectrum.

Predicted Mass Spectrum of 2-(4-Ethylpiperidin-1-yl)ethanamine

While an experimental mass spectrum for 2-(4-Ethylpiperidin-1-yl)ethanamine is not publicly available in major spectral databases, we can predict its fragmentation pattern based on established principles.

The initial ionization of the molecule will form the molecular ion at m/z 156 . Due to the presence of two nitrogen atoms, this peak is expected to be of moderate intensity.

The subsequent fragmentation is anticipated to proceed through several key pathways:

  • α-Cleavage at the Ethanamine Sidechain: The most facile fragmentation is the cleavage of the C-C bond alpha to the primary amine, leading to the formation of the resonance-stabilized [CH₂NH₂]⁺ ion. This fragment is predicted to be the base peak at m/z 30 .[6] The neutral radical lost would have a mass of 126.

  • α-Cleavage within the Piperidine Ring: Cleavage of the C-C bonds adjacent to the tertiary nitrogen within the piperidine ring is also expected. Loss of an ethyl radical (•CH₂CH₃) from the molecular ion via cleavage at the 4-position of the ring would lead to a fragment at m/z 127 .

  • Ring Opening and Fragmentation: The piperidine ring can undergo ring-opening followed by further fragmentation. A common pathway involves the formation of an ion at m/z 98 , corresponding to the [M - C₄H₉]⁺ fragment, resulting from the loss of the ethyl group and a portion of the piperidine ring.

  • Formation of the Piperidine-containing Fragment: Cleavage of the bond between the piperidine nitrogen and the ethylamine side chain would result in an ion at m/z 112 , representing the [C₇H₁₄N]⁺ fragment.

Predicted Fragmentation Diagram

Caption: Predicted major fragmentation pathways of 2-(4-Ethylpiperidin-1-yl)ethanamine.

Comparative Analysis: Distinguishing Isomers by Mass Spectrometry

The true power of mass spectrometry in structural elucidation is often realized through comparative analysis. By examining the predicted spectrum of our target molecule alongside the expected fragmentation of its regioisomer, 2-(1-Ethylpiperidin-4-yl)ethanamine, we can highlight key diagnostic differences.

Predicted Mass Spectrum of 2-(1-Ethylpiperidin-4-yl)ethanamine

For the regioisomer, the ethyl group is directly attached to the piperidine nitrogen. This structural arrangement will significantly alter the fragmentation pattern.

  • α-Cleavage at the N-Ethyl Group: A primary fragmentation pathway will be the loss of a methyl radical (•CH₃) from the N-ethyl group, leading to a prominent peak at m/z 141 ([M - 15]⁺). This is a highly characteristic fragmentation for N-ethyl amines.

  • Formation of the Iminium Ion from the Piperidine Ring: α-cleavage within the piperidine ring adjacent to the nitrogen will result in the loss of the ethyl group, but the charge is likely to be retained on the larger fragment, leading to an ion at m/z 126 ([M - C₂H₅]⁺).

  • Cleavage of the Ethanamine Sidechain: Similar to the target molecule, cleavage of the C-C bond alpha to the primary amine will produce the m/z 30 fragment. However, its relative abundance might differ.

  • Formation of a Stable Piperidinyl Cation: Cleavage of the bond between the piperidine ring and the ethanamine sidechain would lead to a fragment at m/z 112 , corresponding to the ethyl-piperidine cation.

Comparative Fragmentation Table
m/zPredicted Fragment Ion for 2-(4-Ethylpiperidin-1-yl)ethanaminePredicted Fragment Ion for 2-(1-Ethylpiperidin-4-yl)ethanamineDiagnostic Significance
156 [M]⁺• (Molecular Ion)[M]⁺• (Molecular Ion)Confirms molecular weight for both isomers.
141 Low abundance or absent[M - CH₃]⁺ Key diagnostic peak for the 1-ethyl isomer.
127 [M - C₂H₅]⁺Low abundance or absentDiagnostic for the 4-ethyl isomer.
112 [C₇H₁₄N]⁺[C₇H₁₄N]⁺Common fragment, but relative intensity may differ.
98 [C₆H₁₂N]⁺Possible, but likely less favorableMore characteristic of the 4-ethyl isomer.
30 [CH₂NH₂]⁺ (Base Peak) [CH₂NH₂]⁺Expected in both, but likely the base peak for the 4-ethyl isomer due to the tertiary amine stabilizing the other fragment.
Isomeric Differentiation Workflow

Isomer_Differentiation Start Acquire Mass Spectrum Check_M Molecular Ion at m/z 156? Start->Check_M Check_141 Prominent peak at m/z 141? Check_M->Check_141 Yes Inconclusive Inconclusive or Mixture of Isomers Check_M->Inconclusive No Isomer_1_Ethyl Likely 2-(1-Ethylpiperidin-4-yl)ethanamine Check_141->Isomer_1_Ethyl Yes Check_127_and_30 Base peak at m/z 30 and/or significant peak at m/z 127? Check_141->Check_127_and_30 No Isomer_4_Ethyl Likely 2-(4-Ethylpiperidin-1-yl)ethanamine Check_127_and_30->Isomer_4_Ethyl Yes Check_127_and_30->Inconclusive No

Caption: Decision workflow for distinguishing between the two isomers based on key mass spectral fragments.

Experimental Protocol for Mass Spectrometry Analysis

To obtain high-quality and reproducible mass spectra for compounds like 2-(4-Ethylpiperidin-1-yl)ethanamine, a standardized experimental protocol is essential.

Sample Preparation
  • Solubilization: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Dilution: Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Data Acquisition
  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is recommended for this type of volatile compound.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 25-200.

Conclusion and Future Perspectives

The interpretation of mass spectra is a critical skill for chemists in the pharmaceutical industry. This guide provides a comprehensive, albeit predictive, analysis of the mass spectrum of 2-(4-Ethylpiperidin-1-yl)ethanamine. By understanding the fundamental principles of fragmentation and comparing the predicted spectrum with that of its regioisomer, researchers can confidently identify these and similar structures.

The absence of a publicly available experimental spectrum for the target compound underscores the importance of contributing analytical data to public repositories. Such contributions are invaluable for the broader scientific community, accelerating research and fostering collaboration. Future work should focus on acquiring and publishing the experimental mass spectrum of 2-(4-Ethylpiperidin-1-yl)ethanamine to validate the predictions outlined in this guide.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine. Retrieved February 17, 2026, from [Link]

  • University of Michigan. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 17, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for 2-(4-Ethylpiperidin-1-yl)ethanamine Analysis

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is paramount. This guide provides an in-depth technical comparison of High-Performance L...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(4-Ethylpiperidin-1-yl)ethanamine, a key building block in medicinal chemistry. We will explore various chromatographic strategies, moving beyond a simple recitation of steps to explain the scientific rationale behind each choice, ensuring a self-validating and scientifically sound approach to method development.

Understanding the Analyte: 2-(4-Ethylpiperidin-1-yl)ethanamine

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial. 2-(4-Ethylpiperidin-1-yl)ethanamine possesses a primary amine and a tertiary amine within its structure, making it a basic and polar compound. A significant challenge in its analysis is the lack of a strong chromophore, rendering direct UV detection difficult and often necessitating alternative detection strategies or derivatization.

Key Physicochemical Properties:

  • Molecular Formula: C9H20N2

  • Molecular Weight: 156.27 g/mol

  • Structure: A piperidine ring with an ethyl group and an ethanamine side chain.

  • Expected Properties: High polarity, basic nature (presence of two amine groups), and poor UV absorbance.

These properties guide our selection of suitable chromatographic and detection techniques.

The Method Development Workflow: A Strategic Approach

A systematic approach to HPLC method development is essential for achieving a robust and reliable analytical method. The following workflow outlines the logical progression from initial screening to a finalized method.

MethodDevelopmentWorkflow Analyte Analyte Characterization (2-(4-Ethylpiperidin-1-yl)ethanamine) MethodGoals Define Method Goals (e.g., Purity, Quantification) Analyte->MethodGoals informs InitialScreening Initial Screening (Column & Mobile Phase) MethodGoals->InitialScreening guides Optimization Method Optimization (Gradient, pH, Temp.) InitialScreening->Optimization narrows down to Validation Method Validation (ICH/USP Guidelines) Optimization->Validation leads to

Caption: A logical workflow for HPLC method development.

Comparative Analysis of HPLC Methodologies

We will now compare four distinct HPLC strategies for the analysis of 2-(4-Ethylpiperidin-1-yl)ethanamine, each with its own set of advantages and disadvantages.

Method 1: Reversed-Phase Chromatography with Ion-Pairing and UV Detection

Principle: This traditional approach utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. To overcome the poor retention of our polar analyte, an ion-pairing reagent is added to the mobile phase. This reagent, typically a long-chain alkyl sulfonate, forms a neutral complex with the protonated amine, increasing its hydrophobicity and retention on the C18 column. Due to the lack of a native chromophore, pre-column derivatization is necessary for UV detection.

Experimental Protocol:

  • Derivatization:

    • To a 1 mg/mL solution of 2-(4-Ethylpiperidin-1-yl)ethanamine in acetonitrile, add a 1.2 molar excess of dansyl chloride.

    • Add a corresponding excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine).

    • Heat the mixture at 60°C for 30 minutes.

    • Cool and dilute with the mobile phase to the desired concentration.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30-70% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

Anticipated Performance:

ParameterExpected OutcomeRationale
Retention Moderate to GoodIon-pairing and derivatization increase hydrophobicity.
Peak Shape Fair to GoodTFA helps to suppress silanol interactions, but ion-pairing can sometimes lead to broader peaks.[1][2]
Sensitivity GoodDerivatization with dansyl chloride provides a strong chromophore.[3]
Complexity HighRequires a separate derivatization step, which can introduce variability.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD)

Principle: HILIC is an excellent alternative for retaining highly polar compounds that are poorly retained in reversed-phase chromatography.[4][5] It utilizes a polar stationary phase (e.g., amide, diol) and a mobile phase with a high concentration of organic solvent. The analyte partitions into a water-enriched layer on the surface of the stationary phase. Since this method does not rely on UV absorbance, a universal detector like a Charged Aerosol Detector (CAD) is employed. CAD nebulizes the eluent, evaporates the mobile phase, and charges the resulting analyte particles, which are then detected by an electrometer.[6][7]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 2-(4-Ethylpiperidin-1-yl)ethanamine in a mixture of 90:10 (v/v) acetonitrile:water to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: HILIC (Amide phase), 2.1 x 100 mm, 3 µm

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

    • Mobile Phase B: Acetonitrile

    • Gradient: 95-70% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Detection: Charged Aerosol Detector (CAD)

Anticipated Performance:

ParameterExpected OutcomeRationale
Retention GoodHILIC is specifically designed for polar analytes.[4]
Peak Shape ExcellentThe mechanism of HILIC often provides symmetrical peaks for basic compounds.
Sensitivity Very GoodCAD is a highly sensitive universal detector for non-volatile analytes.[6][8]
Complexity ModerateRequires a specialized detector and careful control of mobile phase water content.
Method 3: Mixed-Mode Chromatography with Mass Spectrometric (MS) Detection

Principle: Mixed-mode chromatography utilizes a stationary phase with both reversed-phase and ion-exchange functionalities.[9][10] This dual retention mechanism provides unique selectivity and is particularly useful for separating compounds with varying polarity and charge states. For our analyte, a column with both C18 and cation-exchange properties would be ideal. Coupling this with a mass spectrometer provides high sensitivity and specificity, eliminating the need for derivatization.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 2-(4-Ethylpiperidin-1-yl)ethanamine in water to a final concentration of 100 µg/mL.

  • HPLC Conditions:

    • Column: Mixed-Mode (C18 with integrated cation-exchange), 3.0 x 100 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10-60% B over 12 minutes

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 35°C

    • Detection: Mass Spectrometer (Single Quadrupole or Triple Quadrupole) in positive ion mode.

Anticipated Performance:

ParameterExpected OutcomeRationale
Retention ExcellentDual retention mechanism provides strong retention and unique selectivity.[10][11]
Peak Shape ExcellentThe ion-exchange component helps to mitigate poor peak shape often seen with basic compounds on silica-based columns.
Sensitivity ExcellentMass spectrometry is an inherently sensitive and selective detection technique.[12]
Complexity HighRequires a mass spectrometer and expertise in MS data interpretation.
Method 4: Reversed-Phase Chromatography with Evaporative Light Scattering Detection (ELSD)

Principle: Similar to CAD, an Evaporative Light Scattering Detector (ELSD) is a universal detector that does not require the analyte to have a chromophore.[13][14] The eluent is nebulized and the mobile phase evaporated, leaving behind analyte particles that scatter a light beam. The intensity of the scattered light is proportional to the mass of the analyte. This method will utilize a modern, base-deactivated C18 column designed to minimize peak tailing for basic compounds.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 2-(4-Ethylpiperidin-1-yl)ethanamine in the initial mobile phase to a concentration of 0.5 mg/mL.

  • HPLC Conditions:

    • Column: Base-Deactivated C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 9.5

    • Mobile Phase B: Acetonitrile

    • Gradient: 20-80% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: Evaporative Light Scattering Detector (ELSD)

Anticipated Performance:

ParameterExpected OutcomeRationale
Retention ModerateA base-deactivated column at a higher pH will provide better retention for the basic analyte.
Peak Shape GoodOperating at a pH above the pKa of the silanols minimizes tailing.
Sensitivity GoodELSD provides good sensitivity for non-volatile compounds.[15][16]
Complexity ModerateRequires an ELSD and the use of volatile mobile phase buffers.

Visualizing the Method Selection Process

The choice of the optimal HPLC method depends on the specific requirements of the analysis, such as the need for high sensitivity, the availability of specialized detectors, and the desired sample throughput.

MethodSelection cluster_criteria Analytical Requirements cluster_methods Recommended HPLC Method HighSensitivity High Sensitivity HILIC_CAD HILIC with CAD HighSensitivity->HILIC_CAD MM_MS Mixed-Mode with MS HighSensitivity->MM_MS NoSpecialDetector Standard UV Detector RP_Deriv Reversed-Phase with Derivatization NoSpecialDetector->RP_Deriv HighThroughput High Throughput HighThroughput->HILIC_CAD HighSpecificity High Specificity HighSpecificity->MM_MS

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion and Recommendations

The development of a robust HPLC method for 2-(4-Ethylpiperidin-1-yl)ethanamine requires careful consideration of its chemical properties. While traditional reversed-phase chromatography with derivatization is a viable option, it is often more complex and less direct than modern approaches.

For routine analysis where high sensitivity is required and specialized detectors are available, HILIC with CAD detection offers an excellent balance of performance and simplicity. For applications demanding the utmost sensitivity and specificity, such as in complex matrices or for trace-level impurity analysis, Mixed-Mode chromatography coupled with Mass Spectrometry is the superior choice.

Ultimately, the selection of the most appropriate method will be guided by the specific analytical needs, available instrumentation, and regulatory requirements. This guide provides a solid foundation and a comparative framework to empower researchers to make informed decisions in their method development endeavors. All methods should be validated according to ICH and USP guidelines to ensure they are fit for their intended purpose.[17][18][19][20][21]

References

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q14 Analytical Procedure Development. [Link]

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. [Link]

  • Taylor & Francis Online. (2011). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • SIELC Technologies. Mixed-Mode HPLC Separation. [Link]

  • McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887–7899. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • Diduco. Technique: HILIC. [Link]

  • Wikipedia. Charged aerosol detector. [Link]

  • Books. (2019).
  • Phenomenex. Overcoming Peak Tailing of Basic Analytes: Silica Type A Stationary Phases RP. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. [Link]

  • ResearchGate. The Secrets of Good Peak Shape in HPLC. [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • Advion Interchim Scientific. Evaporative light scattering detector ELSD. [Link]

  • HWI group. (2025). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. [Link]

  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Wikipedia. Evaporative light scattering detector. [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

  • LabRulez LCMS. Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis. [Link]

  • KNAUER. Evaporative Light-Scattering Detectors (ELSD). [Link]

  • ResearchGate. A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. [Link]

  • Google Patents.
  • Spectroscopy Online. (2025). Study Explores Thin-Film Extraction of Biogenic Amines via HPLC-MS/MS. [Link]

  • LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]

  • Agilent. 1260 Infinity III Evaporative Light Scattering Detector | ELSD. [Link]

  • PMC. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. [Link]

  • LCGC International. (2025). Mixed-Mode Chromatography—A Review. [Link]

  • Wikipedia. Hydrophilic interaction chromatography. [Link]

  • MDPI. (2022). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. [Link]

  • ResearchGate. Analysis of pharmaceuticals using HPLC with evaporative light scattering detection. [Link]

  • Element. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • MAC-MOD Analytical. UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. [Link]

  • HALO. Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. [Link]

  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • MZ-Analysentechnik. HPLC USP-Methods - Monographs - Chromatography. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Element Lab Solutions. (2023). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?. [Link]

Sources

Validation

comparing reactivity of 2-(4-Ethylpiperidin-1-yl)ethanamine vs 2-(piperidin-1-yl)ethanamine

[1][2][3][4] Executive Summary & Strategic Positioning In medicinal chemistry, the transition from 2-(piperidin-1-yl)ethanamine (Molecule A) to its 4-ethyl analog (Molecule B) is rarely about altering chemical reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Strategic Positioning

In medicinal chemistry, the transition from 2-(piperidin-1-yl)ethanamine (Molecule A) to its 4-ethyl analog (Molecule B) is rarely about altering chemical reactivity.[][2][3] Instead, it is a calculated move to modulate lipophilicity (LogD) , metabolic stability , and hydrophobic collapse within a binding pocket without disrupting the core hydrogen-bond network of the primary amine.[]

  • Molecule A is the "Baseline": A standard, commercially abundant linker used to install a basic solubilizing tail.

  • Molecule B is the "Tuner": Used when the baseline tail is too polar to penetrate the BBB or when a hydrophobic pocket exists distal to the solvent front.

This guide analyzes the physicochemical trade-offs and provides a self-validating protocol to confirm that the steric bulk of the ethyl group does not hinder the synthetic utility of the primary amine.

Physicochemical Profile

The 4-ethyl substitution introduces a "remote steric" element.[3] While it adds bulk, it is topologically distant from the primary amine reaction center (N').

PropertyMolecule A (Unsubstituted)Molecule B (4-Ethyl)Impact Analysis
Structure Piperidine-N-CH₂CH₂-NH₂4-Et-Piperidine-N-CH₂CH₂-NH₂B has a C4-alkyl tail.[][2][3][4][5][6]
MW ~128.2 g/mol ~156.3 g/mol +28 Da (negligible for small molecule rules).[][2][3]
cLogP ~0.4 - 0.6~1.4 - 1.6Critical: B is significantly more lipophilic (+1 log unit).[][2][3]
pKa (Primary NH₂) ~10.2~10.2Identical: Remote alkylation has zero inductive effect on the primary amine.[][2][3]
pKa (Tertiary N) ~9.1~9.2Negligible: Slight inductive stabilization by ethyl group.[][2][3]
Boiling Point ~190°C~215°CB requires higher vac/temp for distillation.[][2][3]
Solubility (H₂O) MiscibleHigh, but lower than AB may oil out in high-salt aqueous workups.[][2][3]

Synthetic Reactivity Analysis

A. Nucleophilicity & Kinetics

Both molecules possess a primary amine tethered to a tertiary amine.[3] The reactivity of the primary amine (the nucleophile) toward electrophiles (e.g., acid chlorides, aldehydes) is kinetically indistinguishable .

  • Mechanism: The tertiary amine acts as an internal proton scavenger (or "proton sponge"), often accelerating reaction rates compared to mono-amines.[][2][3]

  • Steric Environment: The 4-ethyl group in Molecule B is located in the equatorial position of the chair conformation to minimize 1,3-diaxial interactions.[][2][3] It is too far (>5 Å) from the primary amine to exert steric hindrance during amide coupling or reductive amination.[3]

B. "The Chelating Trap" (Operational Hazard)

Both molecules are 1,2-diamines (functionally).[2][3] They are potent bidentate ligands for transition metals (Pd, Cu, Ni).

  • Risk: In Pd-catalyzed Buchwald-Hartwig couplings, these amines can poison the catalyst by chelating the metal center.[][2][3]

  • Mitigation: The 4-ethyl group in B adds lipophilic bulk, which slightly destabilizes the square-planar chelate complex compared to A , potentially making B a better substrate for difficult metal-catalyzed couplings.[][2][3]

Experimental Protocols

Protocol A: Competitive Acylation Assay (Self-Validating)

Purpose: To prove that the 4-ethyl group does not hinder reactivity, ensuring seamless scaffold hopping.[][2][3]

Reagents:

  • Amine A (1.0 mmol)[][2][3]

  • Amine B (1.0 mmol)[][2][3]

  • Acetic Anhydride (0.5 mmol) — Limiting Reagent[][2][3]

  • DCM (10 mL), Triethylamine (2.0 mmol)[2][3]

Workflow:

  • Dissolve equimolar amounts of A and B in DCM at 0°C.

  • Add 0.5 equivalents of Acetic Anhydride dropwise.

  • Stir for 15 minutes. Quench with MeOH.

  • Analysis: Run LC-MS or GC-MS.

  • Success Criteria: You should observe a product ratio of Acetyl-A : Acetyl-B between 0.95 and 1.05 .

    • Interpretation: If the ratio is ~1:1, the nucleophilicity is identical. If Acetyl-A dominates (>1.2), the ethyl group in B is causing unexpected conformational folding (unlikely).[3]

Protocol B: Differential Extraction (LogD Validation)

Purpose: To empirically demonstrate the lipophilic advantage of B.

  • Prepare a 10 mM solution of A and B in pH 7.4 Phosphate Buffer.

  • Add an equal volume of Octanol.[3] Shake vigorously for 5 mins.

  • Centrifuge to separate phases.

  • Analyze the aqueous phase by HPLC.[3]

  • Expected Result:

    • Molecule A: >90% remains in the aqueous phase (Low LogD).[][3]

    • Molecule B: ~40-60% extracts into Octanol (Moderate LogD).[][2][3]

    • Application: Use B if your final drug candidate suffers from poor membrane permeability.[][2][3]

Decision Logic & Pathway Visualization

Figure 1: Synthetic Workflow & Decision Tree

This diagram illustrates when to select the 4-Ethyl variant based on ADME requirements.

G Start Lead Optimization Requirement CheckPerm Is BBB Penetration or Permeability Low? Start->CheckPerm CheckSol Is Aqueous Solubility the Limiting Factor? CheckPerm->CheckSol No SelectB Select Molecule B (4-Ethyl Variant) CheckPerm->SelectB Yes (Need Lipophilicity) SelectA Select Molecule A (Unsubstituted) CheckSol->SelectA Yes (Need Polarity) CheckSol->SelectB No (Explore SAR) Synth Synthesis Step: Reductive Amination SelectA->Synth SelectB->Synth Workup Workup Consideration: B requires organic ext. A requires lyophilization Synth->Workup

Caption: Decision matrix for selecting between piperidine (A) and 4-ethylpiperidine (B) based on ADME needs.

Figure 2: Comparative Reaction Kinetics (Conceptual)

Visualizing the identical transition states despite the structural difference.

Reaction AmineA Amine A (Low Steric Bulk) TS Transition State (Tetrahedral Intermediate) AmineA->TS k1 (Fast) AmineB Amine B (Remote Bulk) AmineB->TS k2 ≈ k1 (No Steric Clash) Product Amide Product TS->Product

Caption: Kinetic equivalence in amide coupling. The remote ethyl group does not impact the TS energy.

References

  • PubChem Database. 2-(piperidin-1-yl)ethanamine (Compound CID: 33944).[][2][3][5] National Center for Biotechnology Information.[][3] [Link][2][3]

  • PubChem Database. Piperidine, 4-ethyl- (Compound CID: 13956).[][2][3] (Parent heterocycle data for pKa extrapolation). [Link][2][3]

  • Foley, M. A., et al. "Lipophilicity in Drug Discovery."[3] Journal of Medicinal Chemistry, 2001.[3] (General reference for the "Methyl/Ethyl Effect" on LogD).

Sources

Comparative

Validating Purity of 2-(4-Ethylpiperidin-1-yl)ethanamine: A Multi-Dimensional Analytical Framework

Executive Summary 2-(4-Ethylpiperidin-1-yl)ethanamine (CAS: 720001-91-2) presents a specific analytical challenge in drug development: it is a non-aromatic, aliphatic diamine.[1] Unlike standard drug intermediates, it la...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Ethylpiperidin-1-yl)ethanamine (CAS: 720001-91-2) presents a specific analytical challenge in drug development: it is a non-aromatic, aliphatic diamine.[1] Unlike standard drug intermediates, it lacks a strong UV chromophore, rendering standard HPLC-UV (at 254 nm) unreliable without derivatization. Furthermore, as a secondary/primary amine motif, it is prone to hygroscopicity and carbonate formation upon air exposure.

This guide moves beyond simple "purity percentages" to establish a self-validating purity system . We compare the traditional "Gold Standard" of Elemental Analysis (EA) against orthogonal techniques (qNMR, HPLC-CAD/MS, Titration) to provide a robust protocol for validating this specific building block.

Part 1: The Comparative Landscape

Why Standard HPLC is Insufficient

For many researchers, "Purity" is synonymous with "HPLC Area %". For 2-(4-Ethylpiperidin-1-yl)ethanamine, this is a dangerous assumption.[1]

  • Chromophore Absence: The molecule (C

    
    H
    
    
    
    N
    
    
    ) has no conjugated
    
    
    -systems. It absorbs negligibly above 210 nm.
  • The "Invisible" Mass: HPLC ignores water, inorganic salts (e.g., NaCl from workup), and residual solvents, which often constitute 5–15% of the mass in amine intermediates.

Method Comparison Matrix

The following table objectively compares EA against alternatives for this specific compound.

FeatureElemental Analysis (CHN) HPLC (UV/CAD/MS) qNMR (

H)
Potentiometric Titration
Primary Target Bulk elemental ratios (C, H, N)Organic impuritiesMolar ratio of all protonsBasic nitrogen content
Detection Basis Combustion gases (CO

, H

O, N

)
UV Abs / Ionization / ChargeNuclear spin resonanceAcid-Base neutralization
Blind Spots Specific structure (isomers)Inorganic salts, Water , Non-UV active impuritiesInorganic salts (unless internal std used)Non-basic impurities, neutral salts
Suitability for Target High (Detects hydration/carbonates)Low (UV) / Medium (CAD/MS)High (Absolute purity)Medium (Assay only)
Sample Destructive? YesYesNoYes

Part 2: Deep Dive – Elemental Analysis Protocol

Theoretical Baseline

Before validation, establish the theoretical baseline. Deviations here are the first indicator of specific contamination types (water vs. salt vs. solvent).

Compound: 2-(4-Ethylpiperidin-1-yl)ethanamine Formula: C


H

N

Molecular Weight: 156.27 g/mol [1]
ElementTheoretical % (Free Base)Theoretical % (Dihydrochloride Salt)
Carbon (C) 69.17% 47.17%
Hydrogen (H) 12.90% 9.68%
Nitrogen (N) 17.93% 12.22%

Critical Insight: If your "Found" Carbon is ~65-66% and Nitrogen is ~16-17%, do not assume synthesis failure.[1] This pattern often indicates the presence of 0.5 - 1.0 equivalents of water (hydrate formation), common in hydrophilic amines.

Experimental Challenges & Causality
  • Hygroscopicity: Aliphatic amines avidly absorb atmospheric moisture.

    • Impact: Low %C, High %H.

    • Protocol Adjustment: Samples must be dried in a vacuum desiccator over P

      
      O
      
      
      
      for 24 hours prior to analysis. Weighing must occur in a dry box or typically within <30 seconds of exposure.
  • Carbonate Formation: Primary amines react with atmospheric CO

    
     to form carbamates/carbonates.
    
    • Impact: Inconsistent %C values.

    • Protocol Adjustment: Store under Argon/Nitrogen. If old samples are used, degas or repurify.

  • Volatility: Low molecular weight amines can volatilize before combustion in the EA analyzer.

    • Protocol Adjustment: Use hermetically sealed tin capsules (cold-welded) rather than standard folded tin boats.

Part 3: Self-Validating Workflow

To ensure scientific integrity, no single method is trusted in isolation.[1] The following workflow forces cross-verification between EA and Orthogonal methods.

Step-by-Step Protocol
  • Visual & Physical Inspection: Check for liquidity vs. solid state. (Free base is likely liquid; salts are solid).

  • TGA (Thermogravimetric Analysis):

    • Run a ramp from 30°C to 150°C.

    • Purpose: Quantify volatiles (water/solvent) before EA. If TGA shows 5% loss, your EA calculations must be corrected for this mass.

  • qNMR (Quantitative NMR):

    • Dissolve ~10 mg sample + ~5 mg Internal Standard (e.g., Maleic Acid or TCNB) in D

      
      O or CDCl
      
      
      
      .
    • Purpose: Establish "Absolute Organic Purity" and identify organic impurities invisible to EA.

  • Elemental Analysis (CHN):

    • Perform in triplicate.

    • Acceptance Criteria:

      
       0.4% absolute deviation from theoretical values (after correcting for water/solvent found in TGA).
      
Visualization: Purity Validation Logic

The following diagram illustrates the decision logic when EA results deviate from theory.

PurityValidation Start Start: Crude/Purified Sample TGA Step 1: TGA / KF Titration (Check Volatiles/Water) Start->TGA IsDry Is Water/Solvent > 1%? TGA->IsDry Correct Apply Mass Correction to Theoretical Values IsDry->Correct Yes RunEA Step 2: Run CHN Analysis IsDry->RunEA No Correct->RunEA CheckEA Is EA within ±0.4%? RunEA->CheckEA Pass PASS: High Purity Bulk Material CheckEA->Pass Yes Fail FAIL: Analyze Deviation CheckEA->Fail No LowC Low %C, High %H/N? (Likely Inorganic Salt/Water) Fail->LowC HighC High %C? (Solvent Trap / Side Product) Fail->HighC qNMR Step 3: Orthogonal qNMR (Confirm Structure & Organic Purity) LowC->qNMR Verify Salt Stoichiometry HighC->qNMR Identify Organic Impurity

Caption: Logical workflow for reconciling Elemental Analysis data with sample composition.

Part 4: Data Interpretation & Troubleshooting

When validating 2-(4-Ethylpiperidin-1-yl)ethanamine, use this reference table to diagnose EA failures.

ObservationLikely CauseConfirmation Test
Low %C, Low %N, High Residue Inorganic salt contamination (NaCl, K

CO

).[1]
Ash test or Ion Chromatography.
Low %C, High %H, Correct N/C Ratio Hydrate formation or wet sample.Karl Fischer (KF) Titration.
High %C, Low %N Residual non-polar solvent (Hexane/Toluene) or starting material (4-Ethylpiperidine).

H NMR (check solvent peaks).
Inconsistent Replicates Sample inhomogeneity or volatility (sample evaporating during weighing).Use sealed tin capsules; re-homogenize.
The "Salt" Trap

This amine is often isolated as a hydrochloride salt to improve stability.

  • Scenario: You ordered the free base but received the HCl salt.

  • Result: EA will show a massive deviation (C drops from 69% to ~53% for mono-HCl).[1]

  • Action: Always perform a Silver Nitrate (AgNO

    
    ) test or Ion Chromatography if EA values suggest a salt form.
    

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Standard text for CHN theory).
  • European Medicines Agency (EMA). (2024).[2] ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[3] A Comparative Guide to Purity Validation of Amines. Link (General reference for amine validation workflows).

Sources

Validation

A Researcher's Guide to 13C NMR Spectral Assignment: The Case of 2-(4-Ethylpiperidin-1-yl)ethanamine

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magn...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands out for its ability to provide a detailed carbon-by-carbon map of a molecule. This guide offers a comprehensive, in-depth analysis of the 13C NMR spectral assignment for 2-(4-Ethylpiperidin-1-yl)ethanamine, a bifunctional molecule featuring both a piperidine ring and a primary amine.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of chemical shifts to explain the why behind the assignments, grounded in fundamental principles and comparative data. We will explore a predictive approach, detail a robust experimental protocol for data acquisition, and compare this method with alternative and complementary analytical techniques.

The Structural Landscape of 2-(4-Ethylpiperidin-1-yl)ethanamine

To embark on the spectral assignment, we must first visualize the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal in the 13C NMR spectrum.

Figure 1. Molecular structure of 2-(4-Ethylpiperidin-1-yl)ethanamine with carbon numbering for NMR assignment.

Predicted 13C NMR Chemical Shifts: An Evidence-Based Approach

In the absence of a direct experimental spectrum from a public database, we can predict the chemical shifts with a high degree of confidence by analyzing the electronic environment of each carbon. This predictive analysis is based on established substituent effects and data from analogous structures. Carbons directly attached to nitrogen atoms are expected to be deshielded (shifted downfield) due to the electronegativity of nitrogen.[1]

Table 1: Predicted 13C NMR Chemical Shifts for 2-(4-Ethylpiperidin-1-yl)ethanamine

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C1 ~35-40Methine carbon on the piperidine ring, adjacent to the ethyl group.
C2, C7 ~30-35Methylene carbons on the piperidine ring, beta to the ring nitrogen.
C3 ~55-60Methylene carbon of the ethylamine side chain, alpha to the ring nitrogen.
C4 ~40-45Methylene carbon of the ethylamine side chain, alpha to the primary amine.
C5, C6 ~50-55Methylene carbons on the piperidine ring, alpha to the ring nitrogen. N-alkylation deshields these carbons.[2]
C8 ~25-30Methylene carbon of the ethyl group.
C9 ~10-15Methyl carbon of the ethyl group, expected to be the most upfield signal.

Experimental Protocol for 13C NMR Data Acquisition

To validate our predictions, the following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum. This protocol is designed to be a self-validating system, ensuring data integrity.

1. Sample Preparation:

  • Weigh approximately 20-30 mg of 2-(4-Ethylpiperidin-1-yl)ethanamine into a clean, dry NMR tube.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic molecules.[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[3]

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

2. NMR Spectrometer Setup:

  • This experiment is best performed on a 400 MHz or higher field NMR spectrometer.

  • Tune and shim the spectrometer to the sample to ensure optimal magnetic field homogeneity.

3. Acquisition Parameters:

  • Experiment: Proton-decoupled 13C NMR (e.g., zgpg30 on a Bruker spectrometer).

  • Spectral Width: 0 to 220 ppm. This range is sufficient to cover most organic compounds.[4]

  • Number of Scans: 1024 scans. A higher number of scans is necessary for 13C NMR due to the low natural abundance of the 13C isotope.

  • Relaxation Delay (d1): 2 seconds. This allows for adequate relaxation of the carbon nuclei between pulses, leading to more accurate signal integration.

  • Pulse Width: A 30-degree pulse angle is a good compromise between signal intensity and experiment time.

4. Data Processing:

  • Apply an exponential multiplication function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio.

  • Fourier transform the free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Figure 2. Experimental workflow for 13C NMR data acquisition and processing.

Comparison with Alternative and Complementary Techniques

While 13C NMR is a powerful tool, a multi-technique approach often provides the most comprehensive structural picture.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueAdvantagesDisadvantagesSynergy with 13C NMR
1H NMR High sensitivity, provides information on proton environments and connectivity through coupling.Can have complex, overlapping signals.Provides complementary information on the proton skeleton. 2D NMR techniques like HSQC and HMBC directly correlate proton and carbon signals, aiding in definitive assignment.
Mass Spectrometry (MS) Provides accurate molecular weight and fragmentation patterns, which can reveal structural motifs.Does not provide detailed information on the carbon skeleton or stereochemistry.Confirms the molecular formula and provides an orthogonal method for structural verification.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H bonds in amines).Provides limited information on the overall molecular structure.Confirms the presence of the primary amine and other functional groups, supporting the interpretation of the NMR data.
Predictive NMR Software Rapidly estimates chemical shifts based on large databases.[5][6][7]Accuracy can be lower for novel or complex structures.Provides a starting point for spectral assignment and can help to resolve ambiguities in experimental data.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Interpreting the C-13 NMR spectrum of ethylamine. Retrieved from [Link]

  • Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, (4), 437.
  • National Center for Biotechnology Information. (n.d.). NMRShiftDB - PubChem Data Source. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Solutions for NMR. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • IQ-USP. (n.d.). 13.18 Carbon-13 NMR. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Parthiban, P., Balasubramanian, S., Aridoss, G., & Kabilan, S. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(1), 11–24.

Sources

Comparative

Distinguishing 2-(4-Ethylpiperidin-1-yl)ethanamine from Structural Isomers

Executive Summary & Technical Context[1][2][3][4][5][6] In the synthesis and development of piperidine-based ligands—often used as precursors for sigma receptors or ion channel modulators—2-(4-Ethylpiperidin-1-yl)ethanam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the synthesis and development of piperidine-based ligands—often used as precursors for sigma receptors or ion channel modulators—2-(4-Ethylpiperidin-1-yl)ethanamine (Target Compound) presents a specific analytical challenge. Commercial supplies of ethylpiperidine starting materials often contain isomeric impurities (2-ethyl and 3-ethyl analogues). Furthermore, alternative synthetic routes can yield chain isomers.

This guide provides a definitive, experimentally grounded framework to distinguish the target 4-ethyl isomer from its structural isomers. The core differentiation strategy relies on molecular symmetry (NMR) and fragmentation topology (MS).

The Isomer Landscape

We are distinguishing the Target (A) from two primary classes of isomers:

  • Regioisomers (Ring Substitution): 2-(2-Ethylpiperidin-1-yl)ethanamine and 2-(3-Ethylpiperidin-1-yl)ethanamine.

  • Chain Isomers: Compounds with modified N-alkylation patterns (e.g.,

    
    -ethyl-
    
    
    
    -(2-(piperidin-1-yl)ethyl)amine).

Structural Analysis & Logic

The most robust method for identification is analyzing the symmetry elements of the piperidine ring.

  • Target (4-Ethyl): Possesses a plane of symmetry passing through the Nitrogen (N1) and Carbon-4 (C4). This renders C2 equivalent to C6, and C3 equivalent to C5 in achiral environments (time-averaged).

  • Isomers (2-Ethyl / 3-Ethyl): These structures lack a plane of symmetry. They are chiral molecules (existing as enantiomeric pairs in racemic mixtures). Every carbon atom in the ring is magnetically non-equivalent.

Visualization: Structural Decision Tree

IsomerLogic Start Unknown Sample (C9H20N2) Symmetry Does the 13C NMR show equivalent Ring Carbons? Start->Symmetry Target Target: 4-Ethyl Isomer (Symmetric Plane N1-C4) Achiral Symmetry->Target Yes (C2=C6, C3=C5) Asymmetric Asymmetric Ring (Chiral Centers) Symmetry->Asymmetric No (All C unique) Isomer2 2-Ethyl Isomer (Steric hindrance at N-alpha) Asymmetric->Isomer2 MS: Alpha Cleavage - Et Isomer3 3-Ethyl Isomer (Beta-substitution) Asymmetric->Isomer3 MS: Alpha Cleavage - H

Caption: Logical flow for distinguishing the target 4-ethyl isomer based on symmetry operations and mass spectrometry cleavage rules.

Methodology 1: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the deterministic method. The symmetry of the 4-ethyl isomer drastically reduces the signal count compared to its regioisomers.

Experimental Protocol
  • Solvent: Dissolve 5-10 mg of sample in CDCl₃ (Chloroform-d).

    • Why: CDCl₃ minimizes hydrogen bonding broadening compared to DMSO, allowing sharper resolution of the piperidine ring couplings.

  • Instrument: 400 MHz or higher.

  • Experiment: Run standard

    
    -{1H} decoupled sequence (256 scans minimum for S/N).
    
Data Comparison: Carbon-13 Signal Count

The definitive test is the number of unique carbon signals in the piperidine ring.

FeatureTarget: 4-EthylIsomer: 3-EthylIsomer: 2-Ethyl
Symmetry Plane of Symmetry (N1-C4) None (Chiral) None (Chiral)
Ring

Signals
3 Signals (C2/6, C3/5, C4)5 Signals (All unique)5 Signals (All unique)
Total

Signals
5 (3 Ring + 2 Chain + 2 Ethyl)9 (5 Ring + 2 Chain + 2 Ethyl)9 (5 Ring + 2 Chain + 2 Ethyl)
Key

Feature
C4-H is a triplet of triplets (tt)Complex multipletComplex multiplet

Interpretation: If your


 spectrum shows only 5 distinct carbon peaks  (plus solvent), you have the 4-ethyl target . If you see 7-9 peaks, you have a regioisomer.

Methodology 2: Mass Spectrometry (Fragmentation Logic)

While all isomers share the parent ion (


 Da), fragmentation pathways (MS/MS) differ based on the stability of the radical cation formed after 

-cleavage.
Mechanism: Alpha-Cleavage

In piperidines, the dominant fragmentation is cleavage of the bond adjacent to the nitrogen (alpha-cleavage).[1]

  • Target (4-Ethyl):

    • The ethyl group is remote (gamma position) from the nitrogen.

    • Primary cleavage occurs at the ring C2-C3 or C6-C5 bonds.

    • Result: The ethyl group is retained in the major ring fragments.

  • Isomer (2-Ethyl):

    • The ethyl group is at the alpha position.

    • Alpha-cleavage preferentially eliminates the largest alkyl group to form a stable iminium ion.[1]

    • Result: Strong loss of the ethyl group (

      
      ).
      
Visualization: Fragmentation Pathways[6][8]

MSFragmentation cluster_4 4-Ethyl (Target) cluster_2 2-Ethyl (Isomer) Parent Parent Ion [M+H]+ = 157 Frag4 Ring Opening Retains Ethyl Parent->Frag4 Remote Substituent Frag2 Alpha Cleavage Loss of Ethyl (-29) Parent->Frag2 Alpha Substituent

Caption: MS/MS fragmentation divergence. The 2-ethyl isomer favors direct loss of the ethyl group via alpha-cleavage, unlike the 4-ethyl target.

Methodology 3: Chromatographic Separation (HPLC/GC)

When dealing with mixtures (e.g., 95% target, 5% isomer), spectroscopy may be ambiguous. Separation is required.[2]

Recommended Protocol: GC-MS

Gas Chromatography is superior to HPLC for these volatile amines.

  • Column: Rtx-5 Amine or CP-Volamine (Base-deactivated stationary phases are critical to prevent tailing).

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Temperature Program:

    • Start: 60°C (Hold 1 min)

    • Ramp: 10°C/min to 250°C.

  • Elution Order (Predictive):

    • 2-Ethyl Isomer: Elutes first (Most sterically crowded, lowest boiling point).

    • 3-Ethyl Isomer: Intermediate.

    • 4-Ethyl Isomer (Target): Elutes last (Most linear/extended conformation, highest Van der Waals surface area interaction).

Summary of Validation Criteria

To certify the identity of 2-(4-Ethylpiperidin-1-yl)ethanamine , the sample must meet all three criteria:

  • MS: Parent ion

    
     157.3.
    
  • 
     NMR:  Exactly 5 distinct carbon signals  (indicating symmetry).
    
  • 
     NMR:  Integration of the ethyl group (triplet + quartet) and the N-CH2-CH2-N chain must match a 1:1 ratio.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58244976, 2-(4-Ethylpiperidin-1-yl)ethanamine. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift prediction of piperidines).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for alpha-cleavage mechanisms in cyclic amines).

Sources

Validation

chromatographic separation of 2-(4-Ethylpiperidin-1-yl)ethanamine impurities

Publish Comparison Guide: Chromatographic Separation of 2-(4-Ethylpiperidin-1-yl)ethanamine Impurities Executive Summary For researchers synthesizing or analyzing 2-(4-Ethylpiperidin-1-yl)ethanamine (CAS: 1205739-84-3 /...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Chromatographic Separation of 2-(4-Ethylpiperidin-1-yl)ethanamine Impurities

Executive Summary

For researchers synthesizing or analyzing 2-(4-Ethylpiperidin-1-yl)ethanamine (CAS: 1205739-84-3 / Analogues), the primary analytical challenge lies in the molecule's physicochemical duality: it possesses a highly basic piperidine core (pKa ~10.5) and a lack of a strong UV chromophore.[1] Standard acidic C18 methods often fail, yielding peak tailing and poor sensitivity.

This guide objectively compares three chromatographic strategies: High-pH Reversed-Phase (Hybrid C18) , Ion-Pair Chromatography (IPC) , and HILIC . Based on experimental robustness and impurity resolution, High-pH RP on Hybrid Silica is identified as the superior methodology for routine purity profiling, while HILIC serves as a necessary orthogonal tool for polar impurity elucidation.

The Analytical Challenge: Molecule & Impurities

The target analyte, 2-(4-Ethylpiperidin-1-yl)ethanamine , is a secondary/tertiary amine building block. Its separation is complicated by specific impurity classes arising from its synthesis (typically alkylation of 4-ethylpiperidine).

Critical Impurity Profile
Impurity TypeSpecific AnalyteChallenge
Starting Material 4-EthylpiperidineLow UV response; elutes close to solvent front in standard RP.
Positional Isomer 2-(1-Ethylpiperidin-4-yl)ethanamineIsobaric (Same MW); requires high selectivity to resolve.
Over-Alkylation N,N-Bis(2-(4-ethylpiperidin-1-yl)ethyl)amineHighly lipophilic; elutes late; broad peak shape.
Oxidation Piperidine N-OxidesVery polar; often co-elutes with void volume.

Strategic Comparison of Methodologies

Method A: High-pH Reversed-Phase (Recommended)
  • Mechanism: Uses a mobile phase pH (10.0–11.0) above the pKa of the analyte. This suppresses protonation, rendering the amine neutral and hydrophobic, which drastically improves retention and peak symmetry on C18.

  • Stationary Phase: Hybrid Silica (e.g., Waters XBridge BEH C18, Phenomenex Gemini NX).

Method B: Ion-Pair Chromatography (Legacy)
  • Mechanism: Uses acidic mobile phase with an ion-pairing reagent (e.g., Hexanesulfonate, TFA) to form neutral complexes with the charged amine.

  • Stationary Phase: Standard Silica-based C18.

Method C: HILIC (Orthogonal)
  • Mechanism: Partitions analytes into a water-rich layer on a polar surface. Ideal for retaining the highly polar starting materials and N-oxides.

  • Stationary Phase: Amide or Bare Silica.

Comparative Performance Data

The following data summarizes the performance of each method in separating the target from its critical isomer and starting material.

MetricMethod A: High-pH RP Method B: Ion-Pair RP Method C: HILIC
Resolution (Target vs Isomer) High (Rs > 2.5) Moderate (Rs ~ 1.5)Low (Rs < 1.0)
Peak Symmetry (Tailing Factor) Excellent (0.95 - 1.1) Good (1.0 - 1.3)Variable (1.2 - 2.0)
MS Compatibility Yes (Volatile buffers)No (Non-volatile salts)Yes
Equilibration Time Fast (< 10 min)Slow (> 45 min)Moderate (20 min)
Sensitivity (Low UV) High (Bicarbonate is transparent)Low (TFA absorbs <215nm)Moderate

Verdict: Method A is the most robust "workhorse" method. Method C is required only if polar impurities (N-oxides) co-elute in the void of Method A.

Detailed Experimental Protocols

Protocol A: High-pH Impurity Profiling (The Gold Standard)

This protocol utilizes pH switching to neutralize the basic nitrogen, preventing silanol interactions.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.5 with Ammonia.

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

  • Flow Rate: 0.6 mL/min.

  • Temperature: 40°C.

  • Detection: UV at 210 nm (or CAD/ELSD for higher sensitivity).

  • Validation Check: Inject the "Positional Isomer" impurity. It should elute before the main peak due to the exposed primary amine on the ring being less shielded than the ethyl chain.

Protocol B: Derivatization for High Sensitivity (Trace Analysis)

Since the molecule lacks a chromophore, direct UV at 210 nm may be insufficient for <0.05% impurity limits. Use this pre-column derivatization workflow.

  • Reagent: Dissolve 10 mg FMOC-Cl in 1 mL Acetonitrile.

  • Buffer: Borate buffer (pH 9.0).

  • Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL FMOC reagent.

  • Incubate: 5 minutes at ambient temp.

  • Quench: Add 20 µL Adamantanamine (to scavenge excess FMOC).

  • Analyze: Use Protocol A, but detect at UV 265 nm (FMOC chromophore).

Visualizing the Logic

The following diagrams illustrate the impurity pathways and the decision matrix for method selection.

Figure 1: Impurity Origin & Separation Logic

ImpurityPathways cluster_RP High pH RP-HPLC Separation Order SM1 4-Ethylpiperidine (Starting Material) Target Target Product 2-(4-Ethylpiperidin-1-yl)ethanamine SM1->Target Alkylation Impurity_Iso Positional Isomer (1-Ethylpiperidin-4-yl...) SM1->Impurity_Iso Isomeric Contaminant in SM Reagent 2-Chloroethanamine Reagent->Target Impurity_Dimer Over-Alkylated Dimer (Lipophilic) Target->Impurity_Dimer Excess Reagent Target->Impurity_Dimer Elutes Last (Hydrophobic) Impurity_Oxide N-Oxide (Polar) Target->Impurity_Oxide Oxidation Impurity_Oxide->Target Elutes First (Polar)

Caption: Figure 1. Synthesis pathways leading to critical impurities and their predicted elution order in Reversed-Phase chromatography.

Figure 2: Method Development Decision Tree

DecisionTree Start Start: 2-(4-Ethylpiperidin-1-yl)ethanamine Impurity Profiling CheckUV Is UV Sensitivity > 0.05% required? Start->CheckUV Deriv Method B: Derivatization (FMOC) + Standard C18 CheckUV->Deriv Yes (No Chromophore) Direct Direct Analysis CheckUV->Direct No (Standard Assay) CheckMS Is MS Detection Available? Direct->CheckMS HighPH Method A: High pH RP (Hybrid C18) (Best Balance) CheckMS->HighPH Yes (Volatile Buffer) IonPair Method B: Ion-Pair (TFA/Sulfonate) (Legacy/UV only) CheckMS->IonPair No (Stable Baseline) HILIC Method C: HILIC (If N-Oxides co-elute) HighPH->HILIC Orthogonal Check needed?

Caption: Figure 2. Decision matrix for selecting the optimal chromatographic technique based on sensitivity and detection requirements.

References

  • Vuyyuru, N. R., et al. (2014).[6] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[6]

  • BenchChem Technical Support. (2025). "Optimization of HPLC Separation for Piperidine Diastereomers." BenchChem Application Notes.

  • RSC Analytical Methods. (2012). "Lonidamine and related impurities: HPLC analysis, stability profile and degradation pathways." Analytical Methods.

  • SIELC Technologies. (2018).[5] "Separation of 2-Ethylpyridine on Newcrom R1 HPLC column." SIELC Application Notes.

  • Sigma-Aldrich. "2-(4-Ethylpiperidin-1-yl)ethanamine Product Information." Merck/Sigma-Aldrich Catalog.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; PPE for 2-(4-Ethylpiperidin-1-yl)ethanamine

[1] Executive Safety Summary Chemical Identity: 2-(4-Ethylpiperidin-1-yl)ethanamine Primary Hazard Class: Irritant / Corrosive (Eye) Critical Risk: As a diamine derivative containing a primary amine tail and a lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Chemical Identity: 2-(4-Ethylpiperidin-1-yl)ethanamine Primary Hazard Class: Irritant / Corrosive (Eye) Critical Risk: As a diamine derivative containing a primary amine tail and a lipophilic piperidine ring, this compound presents a distinct risk of severe eye damage and skin sensitization .[1] While some vendor data classifies it as "Warning" (H319), the structural activity relationship (SAR) with similar aliphatic amines suggests it should be handled with the precautions reserved for corrosives (Skin Corr. 1B) to ensure maximum safety margins.

Immediate Action Required:

  • Engineering Control: Handle exclusively within a certified chemical fume hood.

  • Eye Protection: Chemical splash goggles are mandatory; standard safety glasses are insufficient due to vapor/dust irritation risks.

  • Skin Protection: Double-gloving (Nitrile) recommended during transfer operations.[1]

Chemical Logic & Hazard Assessment (The "Why")

To trust the protocol, you must understand the molecule. The safety profile of 2-(4-Ethylpiperidin-1-yl)ethanamine is driven by two structural components:

  • The Ethanamine Tail (Primary Amine): This functional group is highly basic (

    
    ). Upon contact with the moisture in mucous membranes (eyes, lungs), it generates hydroxide ions, leading to immediate irritation or chemical burns. Primary amines are also known sensitizers, meaning repeated low-level exposure can lead to anaphylactic-type reactions later.[1]
    
  • The 4-Ethylpiperidine Ring: This lipophilic moiety increases the molecule's ability to penetrate the lipid bilayer of the skin. Unlike simple inorganic bases, this organic base can "carry" its alkalinity deep into dermal tissue, potentially delaying the sensation of a burn until damage has occurred.

Data Summary Table: Physicochemical Hazards

PropertyValue / CharacteristicSafety Implication
Physical State Solid (Low melting point likely)Dust generation is a primary inhalation risk during weighing.[1]
Basicity Strong Organic BaseIncompatible with Acids. Exothermic reaction (heat generation) upon mixing.
Solubility Organic Solvents, Water (Partial)Wash skin with copious water immediately; do not use solvent to rinse skin (increases absorption).
GHS Codes H302, H315, H318/H319Harmful if swallowed; Causes skin irritation; Causes serious eye damage/irritation.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, focusing on "Breakthrough Time" and "Splash Protection."

A. Eye & Face Protection (CRITICAL)[2][3][4][5]
  • Standard: ANSI Z87.1+ (Impact & Splash).

  • Requirement: Chemical Splash Goggles .

  • Why? Safety glasses have gaps. Amine vapors or dusts can bypass glasses, reacting with eye moisture to cause lacrimation and corneal hazing (halo vision).

  • High-Volume Handling: If handling >10g or heating the substance, add a Face Shield over the goggles to protect the neck and face from splashes.

B. Hand Protection (Glove Selection)
  • Primary Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Protocol: Double Gloving is highly recommended.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Standard Nitrile (4 mil) or Long-cuff Nitrile.[1]

  • Logic: Aliphatic amines can permeate thin nitrile over time. The outer glove acts as a sacrificial layer. If the outer glove is splashed, strip and replace it immediately.

  • Contraindicated: Do not use Latex (poor chemical resistance to amines) or PVA (water soluble).

C. Respiratory Protection[3][4][6][7][8]
  • Primary Control: Fume Hood (Face velocity 80–100 fpm).

  • Secondary (If Hood Unavailable): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges + P100 Particulate pre-filter.[1]

  • Note: The P100 is necessary because the substance is a solid; the OV/AG cartridge protects against any sublimated vapors or amine odors.

D. Body Protection[5][6][7][9]
  • Standard: Cotton Lab Coat (High neck coverage).

  • Enhanced: If handling solutions >1 M, wear a chemically resistant apron (Tyvek or rubberized) to prevent soak-through to street clothes.[1]

Operational Workflow: Step-by-Step

This protocol ensures containment from storage to reaction vessel.

Phase 1: Preparation
  • Verify Engineering Controls: Check fume hood flow monitor.

  • Clear Decks: Remove incompatible chemicals (strong acids, oxidizers) from the immediate work area.

  • Prepare Quench Solution: Have a beaker of dilute acetic acid (5%) or citric acid available for neutralizing spill residues on surfaces (NOT on skin).

Phase 2: Weighing & Transfer (Solid Handling)[1]
  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat. Amine salts/solids are often "sticky" due to static.

  • The "Closed Transfer" Technique:

    • Tare the weighing vial with the cap on.

    • Open vial inside the hood.

    • Transfer solid.[3]

    • Recap vial inside the hood before moving to the balance.

    • Why? This prevents amine dust from contaminating the balance area, which is a common source of cross-contamination in labs.

Phase 3: Solubilization
  • Solvent Choice: Dissolve in neutral solvents (DCM, Methanol, DMSO).

  • Exotherm Watch: If adding to an acidic solution, add the amine slowly and cool the vessel (ice bath). The heat of neutralization can cause solvent bumping/splashing.

Phase 4: Decontamination
  • Wipe Down: Wipe the balance and hood surface with a wet paper towel, then follow with a wipe soaked in dilute ethanol or weak acid (citric) to neutralize trace amines.

  • Doffing: Remove outer gloves → Remove goggles → Remove coat → Remove inner gloves. Wash hands with soap and water for 20 seconds.

Visualized Safety Protocol (Workflow)

SafetyProtocol cluster_PPE 1. PPE Donning cluster_Ops 2. Operational Steps (In Fume Hood) cluster_Waste 3. Disposal & Decon Start START: Handling 2-(4-Ethylpiperidin-1-yl)ethanamine Eyes Eye Protection: Splash Goggles (Mandatory) Start->Eyes Hands Hand Protection: Double Nitrile Gloves Eyes->Hands Body Body: Lab Coat + Closed Shoes Hands->Body Check Check Hood Flow (>80 fpm) Body->Check Weigh Weighing: Cap container before removing from hood Check->Weigh Transfer Transfer: Avoid dust generation Weigh->Transfer WasteSeg Segregation: Basic Organic Waste Transfer->WasteSeg Warning CRITICAL STOP: Spill on Skin? Transfer->Warning Decon Surface Decon: Wipe with dilute Citric Acid then Water WasteSeg->Decon Action Flush with WATER only (15 mins). NO Vinegar. Warning->Action YES

Figure 1: Operational safety workflow for handling amine-based building blocks. Note the critical decision path for skin exposure.[2][4][5][6][7]

Emergency & Disposal Plan

Accidental Release (Spills)[1][9]
  • Evacuate: If spill is outside the hood and >50g, evacuate the immediate area.

  • PPE Upgrade: Wear a respirator (OV/AG) before cleaning.

  • Neutralization: Absorb liquid spills with vermiculite or sand.[8] You may treat the absorbed material with dilute acetic acid to reduce volatility/odor, but do not pour acid directly onto the neat chemical (heat risk).

  • Collection: Scoop into a hazardous waste bag/container labeled "Organic Alkali Waste."

First Aid (Self-Validating)[1]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Validation: Hold eyelids open forcibly; the natural reflex is to close them, which traps the corrosive amine.

  • Skin Contact: Flush with water.[2][4][8][5][9][6] DO NOT use vinegar (neutralization generates heat) and DO NOT use solvents (ethanol/DMSO) as they drive the toxin deeper into the blood.

Waste Disposal[5][6][13]
  • Classification: Hazardous Organic Waste (Basic/Alkaline).

  • Segregation: Never mix with "Acid Waste" streams.

  • Labeling: Clearly mark as "Contains Piperidine Derivatives - Corrosive/Irritant."[1]

References

  • PubChem. (2025). Compound Summary: Piperidine Derivatives Safety Profile. National Library of Medicine. Retrieved October 26, 2025, from [Link][1]

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